molecular formula C6H12N4 B8036800 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Número de catálogo: B8036800
Peso molecular: 140.19 g/mol
Clave InChI: FGGSOGNDBIDCCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C6H12N4 and its molecular weight is 140.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1-ethyl-5-methylimidazol-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-5(2)4-8-6(10)9-7/h4H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSOGNDBIDCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole and its Analogs

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, primarily substituted 2-hydrazinyl-1H-imidazoles and benzimidazoles, to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide details probable synthetic routes, expected physicochemical and spectroscopic properties, characteristic reactivity, and potential therapeutic applications based on the established biological activities of this class of compounds.

Introduction to the 2-Hydrazinyl-1H-imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its aromaticity, polar nature, and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a hydrazinyl group at the 2-position of the imidazole ring creates a highly versatile and reactive molecule with significant potential for further chemical modification and diverse biological activities. The hydrazinyl moiety serves as a potent nucleophile and a precursor for the formation of hydrazones, which are themselves a class of compounds with a broad spectrum of pharmacological effects.[2]

This guide focuses on the specific, yet sparsely documented, molecule 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole. By examining its constituent parts—the N-ethylated, C5-methylated imidazole core and the C2-hydrazinyl substituent—we can infer its chemical behavior and potential utility. The ethyl group at the N1 position and the methyl group at the C5 position will influence the molecule's lipophilicity, steric profile, and metabolic stability, while the 2-hydrazinyl group is the primary driver of its characteristic chemical reactivity.

Proposed Synthesis and Structural Elucidation

Synthetic Pathway

A logical synthetic approach would begin with the construction of the substituted imidazole ring, followed by the introduction of the hydrazinyl group.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrazinolysis A 2-Mercapto-5-methyl-1H-imidazole B 1-Ethyl-5-methyl-1H-imidazole-2-thiol A->B Ethyl halide, Base C 1-Ethyl-5-methyl-1H-imidazole-2-sulfonic acid B->C Oxidizing agent (e.g., KMnO4) D 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole C->D Hydrazine hydrate (reflux)

Caption: Proposed synthetic pathway for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

Experimental Protocol (General):

  • N-Alkylation of 2-Mercapto-5-methyl-1H-imidazole: The starting 2-mercapto-5-methyl-1H-imidazole would be N-alkylated using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.[5][6][7] The reaction mixture would be stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • Oxidation to the Sulfonic Acid: The resulting 1-ethyl-5-methyl-1H-imidazole-2-thiol would then be oxidized to the corresponding sulfonic acid. A common method involves using an oxidizing agent like potassium permanganate in an aqueous alkaline solution.[3][4]

  • Conversion to the Hydrazine: The final step is the nucleophilic substitution of the sulfonic acid group with hydrazine. This is typically achieved by refluxing the sulfonic acid intermediate with an excess of hydrazine hydrate.[3][4] Upon cooling, the desired product, 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole, is expected to precipitate and can be isolated by filtration.

Structural Elucidation

The structure of the final compound would be confirmed using a combination of spectroscopic techniques.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Structure Structural Confirmation Purity->Structure

Caption: Workflow for the structural characterization of the synthesized product.

Predicted Spectroscopic Data:

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, a singlet for the C4-H of the imidazole ring, and broad, exchangeable signals for the -NH-NH₂ protons.[4][8]
¹³C NMR Resonances for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the imidazole ring.[9]
FT-IR Characteristic absorption bands for N-H stretching of the hydrazinyl group (~3200-3400 cm⁻¹), C-H stretching of the alkyl groups (~2850-2950 cm⁻¹), and C=N and C-N stretching of the imidazole ring (~1500-1650 cm⁻¹).[4]
HRMS A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₂N₄), confirming its elemental composition.

Physicochemical Properties

The physicochemical properties of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole can be predicted based on its structure and data from similar compounds.

Property Predicted Value/Characteristic
Molecular Formula C₆H₁₂N₄
Molecular Weight ~140.19 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[10]
pKa The imidazole ring and the hydrazinyl group will both exhibit basicity. The hydrazinyl group is expected to be the more basic site.

Chemical Reactivity: The Hydrazone Connection

The primary and most synthetically useful reaction of 2-hydrazinyl-1H-imidazoles is their condensation with aldehydes and ketones to form the corresponding hydrazones.[3][4][10] This reaction is typically acid-catalyzed and proceeds readily.

General Protocol for Hydrazone Synthesis:

  • Dissolve 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole in a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric amount of the desired aldehyde or ketone.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • The reaction mixture is then typically refluxed for several hours and monitored by TLC.[11]

  • Upon completion, the hydrazone product often precipitates upon cooling and can be isolated by filtration and recrystallization.

This reactivity makes the title compound a valuable building block for creating libraries of imidazole-based hydrazones for screening in drug discovery programs.

Potential Applications in Drug Development

While 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The combination of the imidazole core with the hydrazinyl/hydrazone functionality suggests a high potential for therapeutic applications.

  • Antimicrobial and Antifungal Agents: N-alkylated imidazoles have demonstrated antibacterial properties.[5] Furthermore, hydrazone derivatives are known to possess a wide range of antimicrobial activities.[12]

  • Anticancer Agents: Benzimidazole-hydrazone derivatives have shown promising anti-tumor effects, for instance, against breast cancer cell lines.[8] The mechanism of action can be diverse, including the inhibition of key enzymes or disruption of cellular processes.

  • Antiparasitic Agents: Analogs such as 1H-benzimidazole-2-yl hydrazones have exhibited potent anthelmintic activity.[4]

  • Anti-inflammatory Activity: The hydrazide-hydrazone scaffold is a known pharmacophore in the design of anti-inflammatory agents.[2]

The versatility of the 2-hydrazinyl group allows for the creation of a diverse library of hydrazone derivatives, each with a unique substitution pattern that can be optimized for specific biological targets.

Conclusion

1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole, while not extensively characterized in the scientific literature, represents a molecule of significant interest based on the well-established chemical and biological properties of its constituent functional groups. This guide has outlined a plausible and robust synthetic pathway, predicted its key physicochemical and spectroscopic characteristics, and highlighted its primary reactivity in forming hydrazone derivatives. The diverse biological activities reported for analogous compounds strongly suggest that this molecule and its derivatives are promising candidates for further investigation in medicinal chemistry, particularly in the development of new antimicrobial, anticancer, and antiparasitic agents. The information presented herein provides a solid foundation for researchers to embark on the synthesis and exploration of this intriguing chemical entity.

References

  • Sener, E. A., Bingol, K. K., & Gunes, H. S. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
  • Fekete, M., Kocsis, L., Dormán, G., & Darvas, F. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. (n.d.). Chinese Journal of Applied Chemistry.
  • Gomha, S. M., & Hassaneen, H. M. (2011). The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one towards active methylene reagents.
  • Method for producing high-purity N-alkyl imidazole. (n.d.).
  • N-Alkylation of imidazoles. (n.d.). University of Otago - OUR Archive.
  • Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. (2016).
  • 2-Hydrazinyl-1h-imidazole. (n.d.). PubChem.
  • Abu-Bakr, S. M., Abu-Zied, K. M., Youns, M., Hashim, A., & El-Diwan, H. I. (2013). Novel Synthesis and Anti-Tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1361.
  • Makam, P., et al. (2022).
  • 2-hydrazinyl-1H-1,3-benzodiazole. (n.d.). PubChem.
  • da Silva, W. R., et al. (2022).
  • 2-hydrazino-4,5-dihydro-1H-imidazole. (n.d.). PubChem.
  • Stoyanov, S., et al. (2016). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 6(92), 89479-89491.
  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15.
  • Al-Warhi, T., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1389.
  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. (n.d.). JETIR.org.
  • A review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Taran, A. S., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-12.
  • Popiolek, R., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 27(19), 6593.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2018).
  • Zeglis, B. M., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10878–10887.

Sources

Therapeutic potential of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole Derivatives

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2][3] Its unique physicochemical properties, including its aromaticity, polarity, and ability to engage in hydrogen bonding, make it a privileged scaffold for drug design.[4][5] When functionalized with a hydrazinyl or hydrazone moiety—a group known for its diverse biological activities—the resulting derivatives present a compelling area for therapeutic exploration.[6][7][8] This guide provides a comprehensive analysis of the postulated therapeutic potential of a specific subclass: 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole derivatives. While direct research on this exact structure is nascent, this document synthesizes data from structurally related compounds to project its potential applications, mechanisms of action, and the experimental workflows required for its validation. We will explore plausible synthetic routes, delve into the potential anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed protocols for preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic intervention.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered imidazole ring is an essential heterocyclic motif due to its presence in fundamental biological molecules like the amino acid histidine and purines.[3] This inherent biocompatibility has made it a foundational component in a wide array of pharmaceuticals. Drugs containing the imidazole ring exhibit a vast spectrum of pharmacological activities, including anticancer (e.g., Dacarbazine), antifungal (e.g., Miconazole), and antimicrobial (e.g., Metronidazole) effects.[2][4][9]

The therapeutic versatility of imidazole stems from its electronic properties. With two nitrogen atoms, it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[5] Its aromatic nature contributes to stable molecular conformations and the potential for pi-pi stacking interactions. Furthermore, the imidazole ring is relatively stable metabolically but can be functionalized at multiple positions, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[4]

The Hydrazinyl and Hydrazone Moiety: A Gateway to Biological Activity

The hydrazinyl (-NHNH2) group and its condensation products, hydrazones (-C=N-NH-), are recognized as important pharmacophores.[6][7] The azometine proton (-NHN=CH-) in hydrazones is crucial for their biological activity, and these compounds are known to possess a wide range of therapeutic effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[6][7]

The reactivity of the hydrazinyl group makes it a valuable synthetic handle. It readily reacts with aldehydes and ketones to form hydrazones, allowing for the creation of large, diverse chemical libraries for screening.[4][10] This ability to link different molecular scaffolds is a key strategy in molecular hybridization, a drug design approach that combines two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, or an improved safety profile.

Proposed Synthesis of 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole Derivatives

While a specific, documented synthesis for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole was not found in the reviewed literature, a plausible synthetic route can be proposed based on established heterocyclic chemistry principles. The general strategy involves the synthesis of a substituted imidazole core, followed by the introduction of the hydrazinyl group.

Synthetic Workflow

The proposed synthesis begins with the construction of the core imidazole ring, followed by functionalization to introduce the hydrazinyl moiety. This multi-step process ensures the correct placement of the ethyl and methyl substituents before the introduction of the reactive hydrazinyl group.

G cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Derivative Synthesis (Optional) A Ethylamine + Pyruvaldehyde + Ammonia B 1-Ethyl-2-methyl-1H-imidazole A->B Ring Formation (Radziszewski Synthesis) C 2-Bromo-1-ethyl-5-methyl-1H-imidazole B->C Bromination (e.g., NBS) E 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole (Target Compound) C->E Substitution Reaction D Hydrazine Hydrate D->E G Hydrazone Derivatives E->G Condensation F Aromatic Aldehydes/ Ketones F->G

Caption: Proposed synthetic workflow for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 2-Bromo-1-ethyl-5-methyl-1H-imidazole (Intermediate C):

    • To a solution of 1-ethyl-2-methyl-1H-imidazole (1 equivalent) in a suitable solvent like dichloromethane, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Synthesis of 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole (Target Compound E):

    • Dissolve the intermediate bromo-imidazole (1 equivalent) in a solvent such as ethanol.

    • Add an excess of hydrazine hydrate (5-10 equivalents).

    • Reflux the reaction mixture for 8-12 hours.[3][11] The progress should be monitored by TLC.

    • After cooling, evaporate the solvent under reduced pressure.

    • Purify the resulting solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target hydrazinyl derivative.

Postulated Therapeutic Potential and Mechanisms of Action

By synthesizing findings from related hydrazinyl-imidazole structures, we can project the therapeutic potential of this novel compound class.

Anticancer Activity

Hydrazinyl-imidazolone and other imidazole-based compounds have demonstrated significant antitumor properties.[2][4][12][13] The therapeutic effect is often multifactorial, involving the inhibition of key enzymes and the induction of apoptosis.

  • Mechanism 1: Carbonic Anhydrase (CA) Inhibition: Structurally similar hydrazinyl imidazolones have been shown to be potent inhibitors of human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.[12] Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to reduced growth and survival.

  • Mechanism 2: Cell Cycle Arrest and Apoptosis Induction: Many imidazole derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints (e.g., G2/M phase) and promoting the apoptotic cascade.[12] This can be achieved by interfering with tubulin polymerization or modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[10]

G Derivative Hydrazinyl-Imidazole Derivative CAIX Carbonic Anhydrase IX/XII Derivative->CAIX Inhibition CellCycle Cell Cycle Progression (G2/M Phase) Derivative->CellCycle Arrest Apoptosis Apoptosis Induction Derivative->Apoptosis Promotion TumorGrowth Tumor Growth & Proliferation CAIX->TumorGrowth Supports CellCycle->TumorGrowth Required for Apoptosis->TumorGrowth Inhibits

Caption: Postulated anticancer mechanisms of hydrazinyl-imidazole derivatives.

Antimicrobial Activity

The combination of imidazole and hydrazone moieties has been successfully leveraged to create potent antimicrobial agents.[1][9] The mechanism often involves the inhibition of essential microbial enzymes.

  • Mechanism: GlcN-6-P Synthase Inhibition: A key target in bacteria and fungi is L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme crucial for the biosynthesis of the cell wall component glucosamine-6-phosphate. Imidazole-hydrazone derivatives have been shown to bind effectively to the active site of this enzyme, acting as potent inhibitors and thereby disrupting cell wall synthesis, leading to microbial cell death.[9]

Anti-inflammatory Activity

Hydrazone derivatives are well-documented for their anti-inflammatory properties.[7][14] This activity is often evaluated in preclinical models of inflammation.

  • Mechanism: The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or to reduce the production of inflammatory mediators. In models like the carrageenan-induced paw edema test, effective compounds significantly reduce swelling compared to control groups.[7][14] The dose-dependent nature of this reduction is a key indicator of genuine anti-inflammatory activity.[14]

Experimental Protocols for Preclinical Evaluation

To validate the therapeutic potential of newly synthesized 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole derivatives, a series of standardized in vitro and in vivo assays are required.

In Vitro Cytotoxicity (MTT) Assay

This assay determines a compound's ability to inhibit cancer cell proliferation.

G A 1. Seed cancer cells in a 96-well plate and incubate 24h B 2. Treat cells with serial dilutions of the test compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well and incubate for 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at ~570 nm using a plate reader E->F G 7. Calculate IC50 value (concentration for 50% inhibition) F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

  • Protocol Steps:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

    • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Plot cell viability against compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol Steps (Broth Microdilution):

    • Preparation: Prepare a twofold serial dilution of the test compound in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well.[11]

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15]

Carrageenan-Induced Paw Edema Assay (In Vivo)

This is a standard preclinical model for evaluating acute anti-inflammatory activity.[16]

  • Protocol Steps:

    • Animal Acclimatization: Use healthy adult rats or mice, acclimatized to laboratory conditions.

    • Compound Administration: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac or Indomethacin.[7][14]

    • Inflammation Induction: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

    • Measurement: Measure the paw volume or thickness using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. Significant reductions in paw volume indicate anti-inflammatory activity.[14]

Data Summary and Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives will be highly dependent on the nature and position of substituents. Based on related studies, certain SAR trends can be anticipated.

  • Anticancer Activity: Studies on similar hydrazinyl imidazolones have shown that the presence of electron-releasing groups on aryl rings attached to the hydrazinyl moiety can significantly enhance antitumor effects.[12]

  • Antimicrobial Activity: The specific substitution pattern on any aryl rings condensed with the core structure can modulate lipophilicity and steric interactions within the target enzyme's active site, thereby influencing antimicrobial potency.

Table 1: Hypothetical Biological Activity Data for Novel Derivatives

Compound IDR-Group on HydrazoneAnticancer IC50 (µM) on MCF-7Antimicrobial MIC (µg/mL) on S. aureusAnti-inflammatory Edema Inhibition (%) at 20 mg/kg
DERIV-01 -H15.26425%
DERIV-02 -4-chlorophenyl8.53245%
DERIV-03 -4-methoxyphenyl4.11658%
Doxorubicin N/A (Control)0.9N/AN/A
Ciprofloxacin N/A (Control)N/A2N/A
Diclofenac N/A (Control)N/AN/A65%

This table presents hypothetical data to illustrate potential outcomes and SAR trends.

Conclusion and Future Directions

The 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole scaffold represents a promising, yet underexplored, area for drug discovery. By combining the privileged imidazole core with the versatile hydrazinyl functional group, these derivatives are predicted to possess significant therapeutic potential across oncology, infectious diseases, and inflammatory disorders. The synthetic pathways are plausible with standard organic chemistry techniques, and established preclinical models are readily available for biological evaluation.

Future research should focus on the synthesis of a focused library of these derivatives, particularly hydrazones with diverse electronic and steric properties. Comprehensive screening using the protocols outlined in this guide will be essential to validate the therapeutic hypotheses and establish clear structure-activity relationships. Promising lead compounds can then be advanced into more complex mechanistic studies, pharmacokinetic profiling, and in vivo efficacy models to fully characterize their potential as novel drug candidates.

References

  • Ouf, S. A., et al. (2025). Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies. European Journal of Medicinal Chemistry.
  • Al-Warhi, T., et al. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI.
  • Eissa, M., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI.
  • Gunes, Z. E., et al. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity on breast and lung cancer cell lines. PLOS ONE.
  • Rollas, S., & Küçükgüzel, Ş. G. (n.d.). Biological Activities of Hydrazone Derivatives. Molecules.
  • Kumar, D., & Kumar, N. M. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. BioMed Research International.
  • Al-Amiery, A. A., et al. (n.d.). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal.
  • Sanna, M. L., et al. (2025). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Il Farmaco.
  • Al-Amiery, A. A., et al. (n.d.). Synthesis and study of biological activity of some new Imidazole derivatives. Academia.edu.
  • Makam, P., et al. (2025). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC Publishing.
  • Alam, M. A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
  • Singh, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal.
  • Badr, M. Z. A., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI.
  • Naaz, F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI.
  • Boobalan, G., & Padmini, V. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace.
  • Shalini, K., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences Review and Research.
  • Mohamed, M. R., et al. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry.
  • Sharma, D., et al. (n.d.). Imidazoles as potential anticancer agents. PMC - NIH.
  • Han, A., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. DergiPark.
  • Ovonramwen, O. B., et al. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. Tanzania Journal of Science.
  • Karegoudar, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of the Serbian Chemical Society.
  • Han, A., et al. (2025). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. ResearchGate.
  • Makam, P., et al. (2025). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. PMC - NIH.
  • Aslan, B. S., et al. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
  • Pralhadrao, S. K., & Gokhale, N. (2014). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Bibliomed.
  • Küçükgüzel, I., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry.
  • Trivedi, M. N., et al. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • Osipov, A. S., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI.
  • Al-Omar, M. A. (n.d.). Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. Oriental Journal of Chemistry.

Sources

A Technical Guide to the Bioactivity of Hydrazine-Substituted Imidazoles: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of imidazole and hydrazine moieties into single molecular frameworks has emerged as a highly productive strategy in modern medicinal chemistry. The imidazole ring, a privileged scaffold, imparts favorable pharmacokinetic properties, while the versatile hydrazone linker (–CO–NH–N=CH–) provides structural flexibility and diverse biological interactions.[1] This technical guide offers an in-depth exploration of hydrazine-substituted imidazoles, synthesizing current knowledge on their chemical synthesis, broad-spectrum bioactivities, mechanisms of action, and structure-activity relationships to inform and accelerate future drug discovery efforts.

Introduction: The Rationale for Imidazole-Hydrazone Hybrids

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature enhance the solubility and pharmacokinetic profiles of drug candidates.[2][3] This scaffold is a core component of numerous FDA-approved drugs, including the anticancer agents dacarbazine and nilotinib, underscoring its therapeutic significance.[2][4][5]

Hydrazones, characterized by the azomethine group (–NH–N=CH–), are a class of compounds recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[3][6][7][8] The hydrazone linker is not merely a spacer but an active pharmacophore capable of binding to various biological receptors.[9] The molecular hybridization of these two pharmacophores—imidazole and hydrazine/hydrazone—creates novel chemical entities with the potential for synergistic or enhanced biological activity.[10]

Synthetic Strategies and Characterization

The primary route for synthesizing imidazole-hydrazone derivatives involves the condensation reaction between an imidazole-bearing aldehyde or ketone and a suitable hydrazine or carbohydrazide.[2][9] This reaction is typically performed under reflux in a polar solvent like ethanol.[2] Eco-friendly catalysts, such as citric acid, have been successfully employed to facilitate this transformation.[9]

A general synthetic workflow is outlined below:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Start Imidazole Aldehyde/ Ketone + Hydrazine/ Hydrazide Reaction Condensation Reaction (e.g., Ethanol, Reflux) Start->Reaction Reactants Purification Recrystallization or Column Chromatography Reaction->Purification Crude Product FTIR FT-IR Purification->FTIR Characterize NMR ¹H & ¹³C NMR FTIR->NMR HRMS HRMS NMR->HRMS Screening Bioactivity Screening (e.g., Antimicrobial, Anticancer) HRMS->Screening Submit for Testing G Compound Hydrazine-Substituted Imidazole Target Kinase (e.g., PI3K) or Other Cellular Target Compound->Target Binds to Apoptosis Induction of Apoptosis (Caspase Activation) Compound->Apoptosis Triggers Pathway Inhibition of Proliferation Pathway Target->Pathway Leads to Result Cancer Cell Death Pathway->Result Apoptosis->Result

Caption: Simplified anticancer mechanism of action.

Other Bioactivities

The therapeutic potential of these compounds extends beyond antimicrobial and anticancer applications. The hydrazone scaffold is known to be associated with a wide range of other biological effects, including:

  • Anti-inflammatory activity [6][11]* Anticonvulsant activity [7]* Antitubercular activity [3]* Antiviral activity [7]

Structure-Activity Relationships (SAR)

Understanding how molecular structure influences biological activity is crucial for rational drug design. SAR studies on imidazole-hydrazone hybrids have yielded key insights:

  • Substitution Patterns: The nature and position of substituents on the aromatic rings are critical. For anticancer agents, di-substitution on both aniline and benzylidene rings, particularly with hydrogen-bond acceptors, can enhance cytotoxic activity. [10]* Linker Modification: Replacing a less stable linker (like pyrazole) with a more stable hydrazone group has been shown to improve compound stability while retaining potent enzymatic inhibition, as seen in the development of PI3K inhibitors. [12]* Role of the Hydroxy Group: In laccase inhibitors, a salicylic aldehyde framework (containing a hydroxy group ortho to the aldehyde) was found to be pivotal for stabilizing the molecule within the enzyme's binding pocket. [13] These relationships are often explored and validated using computational tools like molecular docking, which predicts the binding interactions between the compound (ligand) and its biological target (protein). [9][10]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against compound concentration. [2][14]

Protocol 2: In Vitro Antibacterial Activity (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [7][15]

Challenges and Future Perspectives

While hydrazine-substituted imidazoles hold immense promise, challenges remain. Issues related to solubility, metabolic stability, and in vivo toxicity must be addressed during lead optimization. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead candidates. [2]* In Vivo Efficacy: Translating promising in vitro results into successful in vivo animal models to validate therapeutic potential.

The continued exploration of this chemical space, guided by rational design and robust biological evaluation, is poised to deliver the next generation of therapeutics for a range of human diseases.

References

  • Sreenivasulu, T., Reddy, G. M., Sravya, G., Padmaja, A., & Zyryanov, G. V. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings.
  • Kekeçmuhammed, H., Tapera, M., Sahin, K., & Durdagi, S. (2025). Design strategy of imidazole-hydrazone hybrids via molecular hybridization as anticancer agents. Bioorganic Chemistry.
  • (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Molecules.
  • (Year not available). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.
  • (2025). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles.
  • (Year not available). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
  • (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • (Year not available).
  • (Year not available). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules.
  • (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • (Year not available). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals.
  • (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • (2025). Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies.
  • Bawa, S., & Kumar, S. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences.
  • Venkataramana, H. S., Singh, A., Tiwari, A., & Tiwari, V. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • (Year not available).
  • (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica.
  • (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

Sources

Whitepaper: A Multi-Platform Strategic Workflow for the Identification of Novel Pharmaceutical Targets for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deconvolution of a novel chemical entity's mechanism of action is a critical bottleneck in drug discovery. This guide presents a comprehensive, multi-platform strategy for the identification and validation of pharmaceutical targets for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole, a molecule incorporating a privileged imidazole scaffold and a reactive hydrazinyl moiety.[1][2] Given the absence of published data on this specific compound, this document serves as an in-depth technical blueprint, guiding researchers from broad, computational predictions to definitive, cell-based validation. We will detail a phased approach that integrates in silico target fishing, unbiased phenotypic screening, and direct chemoproteomic target engagement, culminating in robust target validation. Each phase is designed to be self-validating, with clear rationale for experimental choices, detailed protocols, and integrated data analysis, ensuring a rigorous and efficient path to mechanistic clarity and candidate prioritization.

Introduction: The Challenge and the Opportunity

The Imperative of Target Identification

The journey of a new therapeutic from the bench to the clinic is fraught with attrition, often due to an incomplete understanding of its molecular mechanism of action (MoA). Identifying the specific biomolecule(s) a compound interacts with—the process of target identification—is foundational to developing safe and effective drugs.[3] This process not only illuminates the therapeutic pathway but also proactively identifies potential off-target effects that could lead to toxicity.[4]

The Pharmacophoric Potential of the Imidazole-Hydrazine Scaffold

The imidazole ring is a five-membered heterocycle renowned in medicinal chemistry for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] Its electron-rich nature allows it to readily bind with a variety of enzymes and receptors, making it a "privileged structure" in drug design.[1][7] When combined with a hydrazinyl or hydrazone moiety—a group also present in many bioactive molecules—the resulting scaffold holds significant potential for novel pharmacological activity.[2][8][9] The specific compound, 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole, thus represents an intriguing starting point for discovery.

A Strategic, Multi-pronged Approach

To efficiently deconvolute the targets of a novel compound, a singular approach is insufficient. We advocate for an integrated, three-phase workflow that funnels hypotheses through progressively rigorous validation steps. This strategy combines the speed and breadth of computational prediction with the biological relevance of cell-based assays and the definitive evidence of direct protein-ligand interaction studies.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Causality: The initial phase leverages computational power to rapidly screen thousands of potential biological targets, providing a cost-effective method to generate a tractable list of high-probability hypotheses for experimental validation.[10] This "target fishing" expedition narrows the vast ocean of the human proteome to a small pond of likely candidates.[4]

Methodology 1: Ligand-Based Similarity Ensemble Analysis

Principle: This method operates on the well-established principle that structurally similar molecules often exhibit similar biological profiles by interacting with the same targets.[4] By comparing the 2D fingerprint of our query compound against large chemogenomic databases (e.g., ChEMBL), we can identify known drugs or bioactive molecules with high structural similarity and, by extension, their known targets.

Protocol:

  • Generate a 2D chemical representation (e.g., SMILES string) of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

  • Utilize a web-based prediction tool such as SwissTargetPrediction or SEA (Similarity Ensemble Approach).[11]

  • Input the SMILES string into the platform. The algorithm will calculate the Tanimoto similarity between the query compound's fingerprint and the fingerprints of millions of known active ligands.

  • Analyze the output, which typically provides a ranked list of potential targets based on the statistical significance of the similarity scores.

  • Prioritize targets that appear consistently across multiple algorithms or have the highest prediction confidence scores.

Methodology 2: Structure-Based Reverse Docking

Principle: If a 3D structure of the target protein is known, molecular docking can predict the binding affinity and conformation of a small molecule within the protein's active site. Reverse docking flips this paradigm, testing our single compound against a library of hundreds of clinically relevant protein crystal structures.

Protocol:

  • Generate a high-quality 3D conformer of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole using computational chemistry software (e.g., ChemDraw 3D, Avogadro).

  • Access a reverse docking server (e.g., idTarget, PharmMapper) or prepare an in-house library of protein structures from the Protein Data Bank (PDB).

  • Submit the 3D structure of the query compound. The server will systematically dock the molecule into the binding pockets of all proteins in its library.

  • The algorithm calculates a binding energy or docking score for each protein-ligand interaction.

  • Rank and filter the results based on the predicted binding affinity. Targets with the most favorable (i.e., lowest) binding energies are considered top candidates.

Data Integration and Prioritization

The outputs from ligand-based and structure-based methods must be consolidated to generate a high-confidence target list. Targets that are predicted by multiple, orthogonal in silico methods are prioritized for experimental validation.

Table 1: Hypothetical In Silico Target Prioritization for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Target ProteinLigand-Based Score (p-value)Structure-Based Score (kcal/mol)Pathway RelevancePriority Rank
Kinase X0.001-9.5Proliferation1
GPCR Y0.05-8.2Inflammation2
Enzyme Z0.005-7.1Metabolism3
Kinase A0.2-9.1Proliferation4
In Silico Workflow Diagram

InSilicoWorkflow cluster_input Input Compound cluster_methods Computational Prediction Methods cluster_output Analysis & Output Compound 1-ethyl-2-hydrazinyl- 5-methyl-1H-imidazole LigandBased Ligand-Based (Similarity Search) Compound->LigandBased 2D Structure StructureBased Structure-Based (Reverse Docking) Compound->StructureBased 3D Structure DataIntegration Data Integration & Prioritization LigandBased->DataIntegration StructureBased->DataIntegration TargetList Prioritized List of Potential Targets DataIntegration->TargetList High-Confidence Hypotheses

Caption: Workflow for in silico target prediction and hypothesis generation.

Phase 2: Experimental Screening & Target Engagement

Causality: This phase moves from computational prediction to empirical evidence. It employs two parallel strategies: an unbiased phenotypic screen to discover the compound's effect in a disease-relevant context, and a biased approach to confirm direct physical interaction with the prioritized targets from Phase 1.

Unbiased Approach: Phenotypic Screening

Principle: Phenotypic screening identifies compounds that produce a desired change in a cellular or organismal model without a priori knowledge of the target.[12][13] It is a powerful method for discovering first-in-class drugs, as it focuses on disease-relevant outcomes.[14][15]

Protocol: High-Content Imaging for Anti-Proliferative Effects

  • Cell Line Selection: Choose a panel of cancer cell lines relevant to a therapeutic area of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Assay Plate Preparation: Seed cells in 96- or 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole (e.g., 10 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine for apoptosis, Paclitaxel for cell cycle arrest).

  • Staining: Following treatment, fix the cells and stain with multiple fluorescent dyes. For example:

    • Hoechst 33342: Stains the nucleus to count total cells.

    • CellEvent™ Caspase-3/7 Green: Stains apoptotic cells.

    • Phalloidin-iFluor 594: Stains F-actin to analyze cell morphology.

  • Image Acquisition: Use a high-content imaging system to automatically capture images from each well across multiple fluorescent channels.

  • Image Analysis: Employ automated image analysis software to quantify various phenotypic parameters: cell count (viability), percentage of apoptotic cells, nuclear size, cell shape, and texture.

  • Data Analysis: Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for the observed phenotype (e.g., reduction in cell count). A potent and significant phenotypic effect triggers follow-up target deconvolution efforts.[16]

Phenotypic Screening Workflow Diagram

PhenotypicWorkflow start Select Disease-Relevant Cell Model treat Treat with Compound (Dose-Response) start->treat stain Fix & Stain with Fluorescent Dyes treat->stain image High-Content Image Acquisition stain->image analyze Automated Image Analysis image->analyze result Quantify Phenotype (e.g., IC50, Apoptosis %) analyze->result deconvolute Proceed to Target Deconvolution result->deconvolute Potent 'Hit' Identified

Caption: Workflow for a high-content phenotypic screening assay.

Biased Approach: Direct Target Engagement Assays

Principle: These methods aim to prove a direct, physical interaction between the compound and a target protein within a complex biological system. A positive result provides strong evidence that the protein is a genuine target.

Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that the binding of a small molecule stabilizes its target protein, increasing its resistance to heat-induced denaturation.[17]

  • Cell Culture and Lysis: Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency. Harvest and resuspend the cell pellet in a suitable buffer and lyse via freeze-thaw cycles to generate a proteome lysate.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with either the test compound (e.g., 50 µM 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole) or a vehicle control (DMSO). Incubate at room temperature for 30 minutes.

  • Heat Shock: Place the treated lysate aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble Fraction: Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each sample.

  • Western Blotting: Analyze the soluble fractions via SDS-PAGE and Western Blotting using an antibody specific to the prioritized target protein from Phase 1 (e.g., Kinase X).

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.

Chemoproteomic Target Engagement Workflow

ChemoWorkflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_affinity Affinity Chromatography-Mass Spectrometry c1 Treat Cell Lysate (Vehicle vs. Compound) c2 Apply Temperature Gradient c1->c2 c3 Separate Soluble & Aggregated Proteins c2->c3 c4 Analyze Soluble Fraction by Western Blot c3->c4 c5 Observe Thermal Shift = Target Engagement c4->c5 a1 Immobilize Compound on a Solid Support a2 Incubate with Cell Lysate a1->a2 a3 Wash Away Non-specific Binders a2->a3 a4 Elute Bound Proteins a3->a4 a5 Identify Proteins by LC-MS/MS a4->a5 a6 Identify Specific Binders = Potential Targets a5->a6

Caption: Parallel workflows for direct target engagement validation.

Phase 3: Target Validation and MoA Elucidation

Causality: Identifying a binding partner is not sufficient; we must prove that the interaction with this target is responsible for the compound's observed biological effect.[3] This phase establishes a causal link between target modulation and cellular phenotype.

Protocol: Genetic Target Validation using CRISPR/Cas9

Principle: If modulating the identified target with our compound causes a specific phenotype (e.g., cell death), then removing that target genetically should abolish or significantly reduce the compound's effect.[18]

  • gRNA Design and Cloning: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the protein identified in Phase 2 (e.g., Kinase X). Clone these gRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells. Use these particles to infect the target cell line (e.g., A549) to generate a stable knockout (KO) cell line.

  • Knockout Validation: Confirm the successful knockout of the target protein at the protein level using Western Blotting.

  • Comparative Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on both the wild-type (WT) and the target-KO cell lines. Treat both cell lines with a dose-response curve of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

  • Data Analysis: Compare the IC50 values between the WT and KO cell lines. A significant rightward shift (i.e., an increase) in the IC50 value in the KO cell line indicates that the compound's efficacy is dependent on the presence of the target protein, thus validating it as the primary mechanism of action.

Pathway Analysis and MoA Confirmation

Once the target is validated, further experiments are required to understand how the compound modulates its function and affects downstream signaling.

Protocol: Western Blot for Downstream Signaling

  • Treat the wild-type cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells and perform a Western Blot analysis.

  • Probe with antibodies against the validated target (e.g., Kinase X), its phosphorylated (activated) form (e.g., p-Kinase X), and key downstream effector proteins (e.g., p-AKT, cleaved PARP).

  • A decrease in the phosphorylation of the target and its downstream effectors, coupled with an increase in apoptotic markers like cleaved PARP, would confirm an inhibitory mechanism of action.

Hypothetical Signaling Pathway Diagram

MoA_Pathway Compound 1-ethyl-2-hydrazinyl- 5-methyl-1H-imidazole Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., AKT) Target->Downstream1 Downstream2 Downstream Effector 2 (e.g., ERK) Target->Downstream2 Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream1->Phenotype Anti-apoptotic signal blocked Downstream2->Phenotype Pro-survival signal blocked

Caption: Hypothetical inhibitory signaling pathway for the validated target.

Conclusion and Future Directions

This whitepaper has outlined a rigorous, integrated, and logical workflow for the identification and validation of pharmaceutical targets for a novel compound, 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole. By systematically progressing from broad in silico predictions to specific, evidence-based cellular and molecular validation, this strategy maximizes the probability of success while efficiently allocating resources. The successful validation of a target and elucidation of its mechanism of action provides the critical foundation for subsequent lead optimization, preclinical development, and ultimately, the advancement of a new therapeutic candidate.

References

  • Title: Chemical proteomics to identify molecular targets of small compounds. Source: PubMed URL: [Link]

  • Title: Phenotypic Screening Assays. Source: Charnwood Discovery URL: [Link]

  • Title: Chemoproteomic profiling of protein targets for noncovalent small molecule drugs. Source: ChomiX URL: [Link]

  • Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Source: PMC URL: [Link]

  • Title: Phenotypic Screening - BioScience. Source: Sygnature Discovery URL: [Link]

  • Title: Phenotypic screening. Source: Wikipedia URL: [Link]

  • Title: Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Source: ChomiX URL: [Link]

  • Title: Known experimental techniques to identify drug targets. Source: ResearchGate URL: [Link]

  • Title: Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. Source: IntechOpen URL: [Link]

  • Title: The Role of Phenotypic Screening in Drug Discovery. Source: Technology Networks URL: [Link]

  • Title: Phenotypic profiling in drug discovery. Source: Drug Target Review URL: [Link]

  • Title: Chemoproteomic strategies for drug target identification. Source: ResearchGate URL: [Link]

  • Title: How chemoproteomics can enable drug discovery and development. Source: PMC URL: [Link]

  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Source: Taylor & Francis Online URL: [Link]

  • Title: Target Identification and Validation in Drug Discovery. Source: Chemspace URL: [Link]

  • Title: imidazole-a new profile of various pharmacological activities. Source: ResearchGate URL: [Link]

  • Title: In Silico Target Prediction for Small Molecules. Source: PubMed URL: [Link]

  • Title: Drug Target Identification Methods. Source: MtoZ Biolabs URL: [Link]

  • Title: Review of pharmacological effects of imidazole derivatives. Source: "Pharmacist" journal URL: [Link]

  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Source: PMC URL: [Link]

  • Title: Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Source: MDPI URL: [Link]

  • Title: Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Source: bioRxiv URL: [Link]

  • Title: Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. Source: PMC URL: [Link]

  • Title: Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Source: PMC URL: [Link]

  • Title: Reverse pharmacology. Source: Wikipedia URL: [Link]

  • Title: Bioactive Molecules and Their Mechanisms of Action. Source: PMC URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Source: PMC URL: [Link]

  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Source: MDPI URL: [Link]

  • Title: Synthesis and therapeutic potential of imidazole containing compounds. Source: SpringerLink URL: [Link]

  • Title: New imidazole derivatives containing hydrazide–hydrazone moiety. Source: ResearchGate URL: [Link]

  • Title: Reverse Pharmacology: Accelerating Drug Discovery by Tapping into Traditional Medicine. Source: IJNRD URL: [Link]

  • Title: What is reverse pharmacology and forward pharmacology? Which is better in drug discovery? Source: ResearchGate URL: [Link]

  • Title: Reverse Pharmacology-A Paradigm Shift for Drug Discovery and Development. Source: ResearchGate URL: [Link]

  • Title: Special Issue “Anticancer Drug Discovery Based on Natural Products”. Source: MDPI URL: [Link]

  • Title: Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. Source: PMC URL: [Link]

  • Title: Discovery of Bioactive Compounds from Natural Organisms and Their Molecular Mechanisms against Diseases. Source: MDPI URL: [Link]

  • Title: Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. Source: RSC Publishing URL: [Link]

  • Title: New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Source: PMC URL: [Link]

  • Title: Imidazole hydrazone and hydrazine derivatives, production thereof and use in medicine.
  • Title: Biological Activities of Hydrazone Derivatives. Source: PMC URL: [Link]

  • Title: Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Source: Turkish Journal of Chemistry URL: [Link]

  • Title: Novel Benzimidazole/Hydrazone Derivatives as Promising Anticancer Lead Compounds: Design, Synthesis, and Molecular Docking Study. Source: ResearchGate URL: [Link]

  • Title: Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Source: PMC URL: [Link]

  • Title: In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Source: ScienceDirect URL: [Link]

  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Source: PMC URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for synthesizing Schiff bases (hydrazones) derived from 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole . Imidazole-based hydrazones represent a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and kinase-inhibitory activities.[1] This note provides a robust, self-validating methodology for the acid-catalyzed condensation of the hydrazine precursor with aromatic aldehydes, complete with mechanistic insights, troubleshooting parameters, and characterization standards.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

The reaction involves the condensation of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole (Nucleophile) with an electrophilic carbonyl compound (Aldehyde/Ketone) to form an azomethine linkage (-N=CH-).

Pharmacological Significance

The 2-substituted imidazole scaffold is structuraly analogous to naturally occurring histidine and histamine.[2] Derivatization at the 2-position with a hydrazine linker creates a "hinge" region capable of:

  • Metal Chelation: The

    
     nitrogen of the imidazole and the imine nitrogen can form stable 5- or 6-membered chelate rings with transition metals (Cu, Zn, Fe), often enhancing biological activity.
    
  • Hydrogen Bonding: The hydrazone motif acts as a hydrogen bond donor/acceptor, critical for binding in enzyme active sites (e.g., kinase domains).

Reaction Mechanism

The formation of the Schiff base proceeds via an acid-catalyzed addition-elimination mechanism:

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazinyl group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
    
  • Dehydration: Proton transfer and subsequent elimination of water yield the stable imine (Schiff base).

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Precursor 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazoleNucleophile (Amine source)
Substrate Aromatic Aldehyde (e.g., Benzaldehyde)Electrophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Proton Source
Purification DMF / EthanolRecrystallization
Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole in 15 mL of absolute ethanol.

    • Note: If the hydrazine is stored as a hydrochloride salt, add 1.0 mmol of Sodium Acetate (NaOAc) to neutralize it in situ.

  • Add 1.0 mmol (1.0 equiv) of the substituted aromatic aldehyde.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Critical: The pH should be slightly acidic (pH 5-6). Too much acid can protonate the hydrazine nucleophile, deactivating it.

Step 2: Reflux & Monitoring

  • Equip the RBF with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (

    
     for EtOH) with vigorous stirring.
    
  • Time: Reflux for 3–6 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate:Hexane (3:7 or 1:1 depending on aldehyde polarity).

    • Visualization: UV lamp (254 nm). The product typically appears as a new spot with a lower

      
       than the aldehyde but higher than the hydrazine.
      

Step 3: Isolation & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto 50 g of crushed ice with stirring. This precipitates the Schiff base.

  • Filter the solid precipitate using a Büchner funnel under vacuum.

  • Wash: Wash the cake

    
     with cold water, followed by a small volume (
    
    
    
    ) of cold ethanol to remove unreacted aldehyde.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol.

    • For highly insoluble products: Use a mixture of DMF/Ethanol (1:4).

  • Dry the pure crystals in a vacuum oven at

    
     for 4 hours.
    

Visualization: Synthesis Workflow

SchiffBaseSynthesis Start Start: 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole Aldehyde Add Aromatic Aldehyde (1.0 Equiv) Start->Aldehyde Catalyst Add Cat. AcOH (pH 5-6) Aldehyde->Catalyst Reflux Reflux in Ethanol (3-6 Hours) Catalyst->Reflux TLC TLC Check (Ethyl Acetate:Hexane) Reflux->TLC TLC->Reflux Incomplete Ice Pour onto Crushed Ice TLC->Ice Complete Filter Vacuum Filtration Ice->Filter Recryst Recrystallization (EtOH or DMF/EtOH) Filter->Recryst Product Final Schiff Base Product Recryst->Product

Caption: Step-by-step workflow for the acid-catalyzed synthesis of imidazole-based Schiff bases.

Characterization & Validation

To validate the synthesis, the following spectral features must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Target Signal: Appearance of a strong, sharp band at 1590–1620 cm⁻¹ .

    • Assignment:

      
       (Azomethine stretch).
      
  • Confirmation of Reaction: Disappearance of the Carbonyl peak (

    
     ~1700 cm⁻¹) of the starting aldehyde and the primary amine doublet (
    
    
    
    ~3300 cm⁻¹) of the hydrazine.
  • Imidazole Ring: Characteristic bands at ~1550 cm⁻¹ (

    
     ring) and ~3100 cm⁻¹ (
    
    
    
    aromatic).
Nuclear Magnetic Resonance ( -NMR)
  • Solvent: DMSO-

    
     is the preferred solvent due to solubility.
    
  • Key Diagnostic Peak: A singlet integrating to 1H at

    
     8.0 – 8.6 ppm .
    
    • Assignment:

      
       (Azomethine proton).
      
  • NH Signal: A broad singlet at

    
     10.0 – 12.0 ppm  (exchangeable with 
    
    
    
    ).
    • Assignment:

      
       (Hydrazone NH).
      
  • Alkyl Groups:

    • Ethyl group: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).

    • Methyl group: Singlet (~2.2 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate on Ice Product is too soluble in water/ethanol mixture.Evaporate 50% of the solvent under reduced pressure before pouring onto ice. Alternatively, extract with Ethyl Acetate.
Low Yield Hydrazine oxidation or insufficient catalyst.Ensure hydrazine is fresh or use the HCl salt with NaOAc. Verify pH is 5-6 (use pH paper).
Sticky/Oily Product Impurities or incomplete dehydration.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Multiple TLC Spots Hydrolysis or geometric isomers (

).
Schiff bases can exist as

isomers. Recrystallization usually isolates the stable (

)-isomer.

Mechanistic Visualization

Mechanism R1 Hydrazine (-NH-NH2) Inter1 Carbinolamine Intermediate R1->Inter1 Nucleophilic Attack R2 Aldehyde (R-CHO) R2->Inter1 Acid Cat. Activation TS Dehydration (-H2O) Inter1->TS Prod Schiff Base (-N=CH-R) TS->Prod

Caption: Simplified mechanistic pathway: Nucleophilic attack followed by dehydration.

References

  • Preparation of 2-hydrazinyl-imidazole derivatives

    • Source: Bibliomed.[3] "Synthesis, Characterization & Analgesic Activity of Imidazolo-Azatidinone Derivatives."

    • URL:[Link]

  • General Protocol for Hydrazone Synthesis

    • Source: National Institutes of Health (NIH) / PMC. "Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects."
    • URL:[Link]

  • Stability of Hydrazino-imidazoles

    • Source: PubMed. "2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles."[4]

    • URL:[Link]

  • Reaction Conditions for Imidazole Schiff Bases

    • Source: ResearchGate. "Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes."
    • URL:[Link]

Sources

Using 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole: A Versatile N,N'-Bidentate Ligand for Coordination Chemistry and Drug Development

Abstract

The imidazole ring is a cornerstone of medicinal and coordination chemistry, found in vital biomolecules and a wide array of pharmaceuticals.[1][2][3] Its derivatives are prized for their versatile coordination behavior and significant biological activities.[4][5] This application note introduces 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole, a rationally designed ligand that combines the stable, aromatic imidazole core with a flexible hydrazinyl donor group. This unique N,N'-bidentate structure offers significant potential for creating stable metal complexes with tunable electronic and steric properties. We provide detailed, field-proven protocols for the synthesis of the ligand and a representative palladium(II) complex. Furthermore, we discuss characterization methodologies and explore potential applications, particularly in the realm of drug discovery, where related imidazole and hydrazone structures have shown promise as antimicrobial and anticancer agents.[6][7]

Ligand Design and Scientific Rationale

The design of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole is predicated on creating a versatile and functional chelating agent.

  • The Imidazole Core : The 5-membered aromatic imidazole ring provides a robust, planar scaffold. The sp²-hybridized nitrogen atom (N3) is a classic Lewis base, readily available for coordination to a metal center.[5]

  • The Hydrazinyl Group : Positioned at the 2-position, the -NH-NH₂ group introduces a second, flexible coordination site. This allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Such chelation significantly enhances the thermodynamic stability of the resulting complex (the chelate effect).

  • Substitution Pattern :

    • 1-Ethyl Group : The ethyl substituent at the N1 position serves a practical purpose by enhancing the ligand's solubility in a broader range of organic solvents compared to its N-unsubstituted counterpart.

    • 5-Methyl Group : This group provides a subtle electronic and steric handle to fine-tune the ligand's properties without significantly hindering the coordination sites.

This combination of features makes the title compound an attractive candidate for applications ranging from catalysis to the development of novel metallodrugs.

Caption: Structure of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

Experimental Protocols

Synthesis of Ligand: 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

This protocol outlines a plausible synthetic route starting from a 2-mercaptoimidazole precursor, a common method for introducing nucleophiles at the C2 position.

Causality Behind Choices:

  • Precursor : 2-Mercaptoimidazoles are readily synthesized or commercially available. The thiol group is an excellent leaving group in this context.

  • Reagent : Hydrazine hydrate is used in large excess to serve as both the nucleophile and the solvent, maximizing the reaction rate and driving the equilibrium towards product formation.[8][9]

  • Conditions : Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic substitution reaction.

Step-by-Step Protocol:

  • Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-mercapto-1-ethyl-5-methyl-1H-imidazole (10.0 mmol).

  • Reagent Addition : Carefully add hydrazine hydrate (80% in water, ~20 mL) to the flask.

  • Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (1:4).[10] The reaction is typically complete within 6-8 hours.

  • Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water.

  • Isolation : A precipitate should form. Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water (3 x 20 mL).

  • Purification : Recrystallize the crude product from an ethanol/water mixture to yield the pure ligand as a crystalline solid.

  • Drying : Dry the purified product in a vacuum oven at 50 °C overnight.

Synthesis of a Representative Complex: Dichloro(1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole)palladium(II)

This protocol describes the coordination of the synthesized ligand to a Palladium(II) center.

Causality Behind Choices:

  • Metal Source : Palladium(II) acetate is a common and moderately reactive Pd(II) source. Alternatively, for a more direct reaction, a pre-formed complex like bis(acetonitrile)palladium(II) chloride can be used to ensure a 1:1 metal-to-ligand stoichiometry.[11]

  • Solvent : Anhydrous methanol or ethanol is chosen as it dissolves both the ligand and many metal salts, while being relatively non-coordinating to facilitate ligand exchange.[12]

  • Stoichiometry : A 1:1 molar ratio is used to favor the formation of a monomeric complex where the ligand acts as a bidentate chelate.

Step-by-Step Protocol:

  • Ligand Solution : Dissolve the synthesized ligand (1.0 mmol) in 20 mL of anhydrous methanol in a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Metal Solution : In a separate flask, dissolve palladium(II) acetate (1.0 mmol) in 20 mL of anhydrous methanol.

  • Reaction : Slowly add the metal solution to the ligand solution dropwise with constant stirring at room temperature.

  • Precipitation : A color change and the formation of a precipitate should be observed almost immediately or within a few hours. Continue stirring for 4-6 hours to ensure the reaction goes to completion.

  • Isolation : Collect the solid complex by vacuum filtration.

  • Washing : Wash the precipitate sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Drying : Dry the final complex under vacuum for several hours.

Characterization Data

A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized compounds. The following tables summarize the expected analytical data.

Table 1: Expected Characterization Data for the Ligand

Technique Expected Observations
¹H NMR Signals corresponding to ethyl protons (triplet and quartet), methyl protons (singlet), imidazole ring proton (singlet), and exchangeable NH/NH₂ protons.
¹³C NMR Resonances for the ethyl, methyl, and imidazole ring carbons.
FT-IR (cm⁻¹) N-H stretching bands (~3200-3400 cm⁻¹), C=N and C=C stretching of the imidazole ring (~1500-1600 cm⁻¹).[13]
Mass Spec (ESI+) A prominent peak corresponding to [M+H]⁺.

Table 2: Expected Characterization Data for the Pd(II) Complex

Technique Expected Observations
¹H NMR Downfield shift of the imidazole and NH/NH₂ proton signals upon coordination to the electron-withdrawing metal center.[14]
FT-IR (cm⁻¹) Shift in the N-H stretching frequencies and changes in the imidazole ring vibration region, indicating coordination. Appearance of new bands in the far-IR region (250-400 cm⁻¹) corresponding to Pd-N and Pd-Cl vibrations.
Elemental Analysis Experimental C, H, N values should match the calculated values for the proposed formula [Pd(C₈H₁₄N₄)Cl₂].

Workflow and Applications

The synthesis and coordination of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole open avenues for various applications, primarily driven by the rich biological activity associated with imidazole and hydrazone-type structures.

Caption: General workflow from ligand synthesis to potential applications.

  • Drug Development : Imidazole-based compounds are known to possess a wide spectrum of pharmacological properties, including antifungal, anticancer, and antibacterial activities.[1][4][6] Metal complexes can exhibit enhanced biological activity compared to the free ligand, often due to mechanisms involving increased lipophilicity and interaction with biological targets. The synthesized complexes should be screened against various cancer cell lines and microbial strains.

  • Homogeneous Catalysis : Palladium complexes are workhorses in organic synthesis, particularly for cross-coupling reactions. The N,N' ligand could provide the stability and electronic environment necessary for catalytic activity.

  • Materials Science : Polydentate nitrogen-containing ligands are fundamental building blocks for creating Metal-Organic Frameworks (MOFs) and coordination polymers.[5][15]

Conclusion

1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole represents a promising and highly adaptable ligand for coordination chemistry. The protocols provided herein offer a reliable pathway for its synthesis and incorporation into metal complexes. The clear rationale behind each experimental step, coupled with detailed characterization guidelines, provides researchers with a solid foundation for exploring the rich chemical and biological landscape of this ligand system. The potential for discovering novel therapeutic agents or catalysts makes this an exciting area for future investigation.

References

  • Xia, Z. & He, L. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Xia & He Publishing Inc.
  • Various Authors. (n.d.). Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10). ResearchGate. Available at: [Link]

  • Dilek, Ü. et al. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative properties. Turkish Journal of Chemistry.
  • Al-Majidi, S. M. H. et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences.
  • Various Authors. (n.d.). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry.
  • Oshita, M. et al. (2021). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. MDPI. Available at: [Link]

  • Various Authors. (2024). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. International Journal of Novel Research and Development. Available at: [Link]

  • Various Authors. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. Available at: [Link]

  • Various Authors. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. Available at: [Link]

  • Various Authors. (2022). Review of pharmacological effects of imidazole derivatives. Science and Innovation. Available at: [Link]

  • Reddyrajula, R. et al. (2025). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC Publishing. Available at: [Link]

  • Surwase, K. P. & Gokhale, N. (2014). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Bibliomed. Available at: [Link]

  • Bakholdina, A. et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • Various Authors. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. Available at: [Link]

  • Kumar, S. et al. (2024). Structural and Biological Studies of Newly Synthesized Co(II) Coordination Complexes with Hydrazine Hydrate-based Azomethine Ligands. Journal of Coordination Chemistry. Available at: [Link]

  • Nejm, N. & Jamel, H. (2025). Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and its Palladium(II) Complex. Journal of Nanostructures. Available at: [Link]

  • PubChem. (n.d.). 2-ethyl-5-(5-methyl-1H-imidazol-2-yl)-1H-imidazole. PubChem. Available at: [Link]

  • Various Authors. (2016). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]

  • Damdoom, W. K. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. OPEN FAU. Available at: [Link]

  • Al-Soud, Y. A. et al. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis & Derivatization of 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the microwave-assisted synthesis of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole (Compound 2 ) and its subsequent derivatization into biologically active scaffolds.

The imidazole nucleus is a pharmacophore of immense significance, found in drugs ranging from antifungals (e.g., ketoconazole) to antihypertensives (e.g., losartan). The introduction of a hydrazine moiety at the C-2 position creates a versatile nucleophilic "handle," enabling the rapid construction of Schiff bases and fused heterocycles such as imidazo[2,1-c][1,2,4]triazoles .

Traditional thermal synthesis of 2-hydrazinoimidazoles typically requires 6–12 hours of reflux. The protocols herein utilize microwave (MW) irradiation to reduce reaction times to under 20 minutes while improving purity profiles, offering a scalable and energy-efficient pathway for library generation.

Chemical Background & Retrosynthesis[1]

The synthesis hinges on the nucleophilic aromatic substitution (


) of a leaving group (typically chloro- or bromo-) at the activated C-2 position of the imidazole ring by hydrazine hydrate.
Reaction Pathway[2][3][4][5][6][7][8]
  • Precursor Synthesis: 2-Chloro-1-ethyl-5-methylimidazole (1 ) is the electrophilic partner.

  • Core Synthesis: Displacement of chloride by hydrazine under MW irradiation yields the target hydrazine (2 ).

  • Derivatization: Condensation with aldehydes yields Schiff bases (3 ), which can undergo oxidative cyclization to form fused triazoles (4 ).

Visual Workflow (Graphviz)

ReactionPathway cluster_legend Reaction Stages Precursor 2-Chloro-1-ethyl- 5-methylimidazole (1) Hydrazine 1-Ethyl-2-hydrazinyl- 5-methyl-1H-imidazole (2) Precursor->Hydrazine NH2NH2·H2O MW: 100°C, 15 min (SNAr) SchiffBase Imidazolyl-Hydrazone (Schiff Base) (3) Hydrazine->SchiffBase Ar-CHO, AcOH (cat) MW: 80°C, 5 min (Condensation) Triazole Imidazo[2,1-c] [1,2,4]triazole (4) SchiffBase->Triazole Oxidant (e.g., PhI(OAc)2) MW: 120°C, 10 min (Cyclization)

Figure 1: Step-wise microwave-assisted synthesis workflow from precursor to fused heterocycle.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Rationale: The C-2 position of 1,5-disubstituted imidazoles is electron-deficient, facilitating nucleophilic attack. Microwave irradiation provides the activation energy required to overcome the kinetic barrier of the leaving group displacement without prolonged heating, which often leads to hydrazine decomposition.

Materials:

  • 2-Chloro-1-ethyl-5-methylimidazole (1.0 equiv) [Precursor]

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Ethanol (Absolute)[1][2]

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-chloro-1-ethyl-5-methylimidazole (1.44 g, 10 mmol) in ethanol (3 mL).

  • Addition: Add hydrazine hydrate (2.5 g, 50 mmol) dropwise. Note: Excess hydrazine acts as both reactant and base.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (20 mL).

  • Isolation: The product may precipitate as a solid.[1] Filter and wash with cold water.[1] If no precipitate forms (due to high solubility), extract with Ethyl Acetate (3 x 15 mL), dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol/ether if necessary.

Expected Yield: 85–92% Characterization: ESI-MS


.
Protocol B: Library Synthesis of Schiff Bases (Hydrazones)

Rationale: Hydrazones are privileged structures in medicinal chemistry (e.g., antimicrobial agents). This step demonstrates the "on-demand" utility of the hydrazine scaffold.

Materials:

  • Compound 2 (from Protocol A) (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)[3]

  • Glacial Acetic Acid (Catalytic, 1-2 drops)

  • Ethanol[4][5][3][1][6][7][8][9]

Step-by-Step Procedure:

  • Mixture: In a microwave vial, mix Compound 2 (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (2 mL). Add 1 drop of acetic acid.

  • Irradiation:

    • Temperature: 80°C

    • Time: 2–5 minutes

  • Work-up: Upon cooling, the Schiff base typically precipitates out of the ethanolic solution.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

Data Comparison: Microwave vs. Conventional

ParameterConventional RefluxMicrowave AssistedImprovement
Reaction Time 4 – 8 Hours2 – 15 Minutes~95% Reduction
Solvent Vol. 20 – 50 mL2 – 5 mL10x Green Factor
Yield (Avg) 65 – 75%85 – 94%+20% Efficiency
Purity (Crude) Requires ColumnOften Filtration OnlyProcess Simplified

Technical Discussion: Mechanism & Causality

The Microwave Effect

The synthesis relies on the dipolar polarization mechanism. Ethanol and hydrazine are polar molecules that couple efficiently with the oscillating electric field of the microwave (2.45 GHz).

  • Thermal Effect: Rapid internal heating (

    
    ) overcomes the activation energy for the 
    
    
    
    transition state faster than conductive heating.
  • Specific Non-Thermal Effect (Debated but relevant): The alignment of the polar transition state (Meisenheimer complex equivalent in heterocycles) with the electric field may lower the Gibbs free energy of activation (

    
    ).
    
Cyclization Pathway (Advanced Application)

The hydrazone formed in Protocol B is not just an endpoint. It serves as a precursor for Imidazo[2,1-c][1,2,4]triazoles .

  • Mechanism:[5][10][7] Oxidative cyclization involves the formation of a nitrilimine intermediate or direct anodic-type oxidation depending on the reagent (e.g.,

    
     or Chloramine-T).
    
  • MW Advantage:[8] Cyclization steps often require high temperatures (

    
    ) to effect ring closure. MW allows this in sealed vessels above the boiling point of ethanol, avoiding high-boiling solvents like DMF.
    
Decision Logic for Optimization (Graphviz)

OptimizationLogic Start Start Optimization CheckSolubility Is Precursor Soluble in EtOH? Start->CheckSolubility StandardMW Run Standard MW (100°C, 15 min) CheckSolubility->StandardMW Yes AddCosolvent Add DMF (10%) or switch to iPrOH CheckSolubility->AddCosolvent No CheckTLC TLC Analysis (Conversion > 90%?) StandardMW->CheckTLC AddCosolvent->StandardMW Isolate Cool & Filter (Protocol A, Step 5) CheckTLC->Isolate Yes IncreaseTemp Increase Temp to 120°C Extend to 25 min CheckTLC->IncreaseTemp No IncreaseTemp->CheckTLC

Figure 2: Optimization logic tree for maximizing yield in microwave synthesis.

References

  • Microwave-Assisted Synthesis of Imidazole Derivatives. Source: Bentham Science, Current Microwave Chemistry. Context: General review of MW advantages in imidazole chemistry.

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Source: Organic Chemistry Portal (Synlett). Context: Protocols for cyclizing hydrazines to triazoles under MW conditions.

  • Synthesis of 2-hydrazinobenzimidazoles and their anti-influenza activity. Source: ResearchGate. Context: Analogous synthesis of 2-hydrazino-benzimidazoles via nucleophilic substitution.

  • Microwave-Assisted Synthesis of 2-Amino-1H-imidazoles. Source: ResearchGate. Context: Hydrazinolysis of imidazo-pyrimidines, demonstrating the stability of the imidazole-hydrazine bond under MW.

  • Microwave Induced Synthesis of 1,2,4-triazole derivatives. Source: Research Journal of Pharmacy and Technology. Context: Detailed conditions for Schiff base formation and subsequent cyclization.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols grounded in established chemical principles.

Understanding the Molecule: Challenges and Strategy

1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole possesses distinct chemical features that dictate the purification strategy. Its structure contains two basic nitrogen centers: the imidazole ring and the hydrazinyl group. This dual basicity, combined with its polarity, presents unique challenges such as streaking during chromatography and difficulty in handling. The hydrazine moiety is also susceptible to oxidation, which can lead to colored impurities.[1] A successful purification strategy must account for these properties.

Key Physicochemical Considerations:

  • Basicity: The imidazole ring and the exocyclic hydrazine group are both basic and can be protonated in acidic solutions. This property is fundamental to purification by acid-base extraction.[2]

  • Polarity: The presence of multiple nitrogen atoms makes the molecule highly polar, influencing its solubility and chromatographic behavior. This often necessitates the use of polar solvent systems.

  • Stability: Hydrazine derivatives can be sensitive to air and may oxidize, especially under harsh conditions or upon prolonged storage, often resulting in discoloration.[1] Conducting purifications promptly and under an inert atmosphere where possible is recommended.

Initial Purification Strategy Decision Guide

Choosing the correct initial purification technique is critical for maximizing yield and purity. This decision tree helps guide your choice based on the physical state and impurity profile of your crude product.

G start Crude Product Analysis state What is the physical state of the crude product? start->state solid_oil solid_oil state->solid_oil solid Crude product is a solid or semi-solid solid_oil->solid Solid oil Crude product is an oil solid_oil->oil Oil color_solid Is the solid highly colored (yellow/brown)? solid->color_solid color_oil Is the oil dark or viscous? oil->color_oil recrystallize Attempt Recrystallization (Protocol 1) color_solid->recrystallize No acid_base_solid Perform Acid-Base Extraction (Protocol 2) color_solid->acid_base_solid Yes chromatography Proceed to Column Chromatography (Protocol 3) color_oil->chromatography No acid_base_oil Perform Acid-Base Extraction (Protocol 2) color_oil->acid_base_oil Yes acid_base_solid->recrystallize Followed by Recrystallization acid_base_oil->chromatography If still impure

Caption: Decision tree for selecting the primary purification method.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, non-filterable oil. What is the best first step? A1: For oily crude products, direct recrystallization is often unsuccessful. The recommended first step is an acid-base extraction (see Protocol 2). This technique leverages the basicity of your compound to separate it from neutral or acidic impurities that may be contributing to the oily state.[2][3]

Q2: I see multiple spots on my TLC plate after synthesis. Which technique is best for separating closely related impurities? A2: Flash column chromatography (Protocol 3) is the most effective method for separating complex mixtures with similar polarities.[2] The choice of an appropriate solvent system (mobile phase) is crucial for achieving good separation.

Q3: My compound turns yellow or brown upon standing. How can I prevent this? A3: This coloration is likely due to the oxidation of the hydrazine moiety.[1] To minimize this, handle the compound quickly, store it under an inert atmosphere (nitrogen or argon) in a cool, dark place, and consider using solvents purged with nitrogen for the final purification steps.

Q4: Can I use reverse-phase chromatography for this compound? A4: Yes, reverse-phase chromatography can be an option, especially for analytical purposes (HPLC). However, for preparative scale, the high polarity of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole may lead to poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative for highly polar compounds.[4][5]

Troubleshooting Guides

Issue 1: Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC and Column The basic imidazole and hydrazine groups are interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.[6]
Poor Separation of Product and Impurities The polarity of the mobile phase is either too high or too low.Systematically test different solvent systems. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Gradually increase the percentage of MeOH to increase polarity. If separation is still poor, consider a different solvent system, such as ethyl acetate/heptane with a basic modifier.
Compound is not Eluting from the Column The mobile phase is not polar enough to move the highly polar compound off the silica gel.Switch to a more polar solvent system. If a DCM/MeOH gradient is insufficient, consider using a system containing acetonitrile or adding a small amount of water to the methanol, though this can affect drying.
Issue 2: Recrystallization Failures
ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The solvent is too nonpolar, or the solution is cooling too quickly. Impurities are depressing the melting point.Add a more polar co-solvent dropwise until the solution becomes clear, then allow it to cool slowly. Ensure the crude product is reasonably pure before attempting recrystallization; an initial acid-base wash may be necessary.
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.Reduce the volume of the solvent by gentle heating under a stream of nitrogen. If crystals still do not form, add a less polar "anti-solvent" dropwise until turbidity persists, then heat to clarify and cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Very Low Recovery of Product The compound has significant solubility in the cold solvent.Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. You can attempt to recover more product by concentrating the mother liquor and cooling again for a second crop.
Issue 3: Acid-Base Extraction Issues
ProblemProbable Cause(s)Recommended Solution(s)
An Emulsion Forms Between Layers Vigorous shaking of the separatory funnel has created a stable mixture of the organic and aqueous phases.Break the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and helps force the separation.[2] Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Product Does Not Precipitate After Basification The compound is highly soluble in water, even in its neutral form. The pH is not high enough to deprotonate the compound fully.After basifying the aqueous layer to pH > 10, extract the product back into an organic solvent like dichloromethane or ethyl acetate (3x washes). The combined organic layers can then be dried and concentrated.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is best for crude products that are solid and not heavily contaminated with colored impurities.

  • Solvent Screening:

    • Place a small amount (~20 mg) of the crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.

    • A good solvent will dissolve the compound when hot but not at room temperature.[7]

    • Record your observations in a table.

Test SolventSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingAssessment
EthanolSolubleSolubleNoToo Soluble
IsopropanolSparingly SolubleSolubleYesGood Candidate
Ethyl AcetateSparingly SolubleSolubleYesGood Candidate
TolueneInsolubleSparingly Soluble-Poor Solvent
  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture through a short plug of celite to remove colored impurities.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This is a powerful technique for removing neutral or acidic impurities and is highly effective for cleaning up oily or discolored crude products.

G cluster_0 cluster_1 start 1. Dissolve crude product in Dichloromethane (DCM) add_acid 2. Add 1 M HCl (aq) and separate layers start->add_acid organic1 Organic Layer: Neutral/Acidic Impurities (Discard) add_acid->organic1 Organic Phase aqueous1 Aqueous Layer: Protonated Product (R-NHNH3+ Imidazole-H+) add_acid->aqueous1 Aqueous Phase basify 3. Cool aqueous layer (ice bath) and add 6 M NaOH (aq) until pH > 10 aqueous1->basify extract 4. Extract with DCM (3x) basify->extract aqueous2 Aqueous Layer: Inorganic Salts (Discard) extract->aqueous2 Aqueous Phase organic2 Combined Organic Layers: Neutral Product in DCM extract->organic2 Organic Phase finish 5. Dry (Na2SO4), filter, and concentrate to yield purified product organic2->finish

Caption: Workflow for the acid-base extraction of the target compound.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake gently. The basic product will be protonated and move into the aqueous layer.[2]

  • Separation: Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 6 M NaOH) with swirling until the pH is strongly basic (pH > 10), which will deprotonate your product back to its neutral form.

  • Back-Extraction: Extract the now-neutral product from the aqueous layer by adding fresh dichloromethane (3x with 1/3 volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography

This method is ideal for separating mixtures of compounds with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase Selection:

    • Use TLC to find a suitable solvent system. The ideal system gives the product an Rf value of ~0.3.

    • Start with a mixture of a nonpolar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol).

    • Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing.

    • Example systems:

      • 95:5 DCM/MeOH + 1% TEA

      • 90:10 DCM/MeOH + 1% TEA

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin running the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute the compounds.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
  • Dakenchem. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from UCI School of Physical Sciences website.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Deriv
  • University of Rochester. (n.d.). Workup: Amines. Retrieved from University of Rochester Department of Chemistry website.
  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evalu
  • Benchchem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Request PDF.
  • Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses Procedure.
  • PubMed. (2014, September 26).
  • Amines and Heterocycles. (2018, November 16).
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.

Sources

Optimization of temperature and pressure for imidazole hydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

WARNING: HIGH-RISK PROTOCOL Hydrazine (and hydrazine hydrate) is a potent carcinogen, corrosive, and thermodynamically unstable.

  • Explosion Hazard: Hydrazine vapors can detonate.[1][2] Heating in a sealed vessel (autoclave/microwave) generates significant autogenic pressure.

  • Material Incompatibility: Avoid contact with transition metals (Fe, Cu, Ni) and oxidizers, which catalyze rapid decomposition and thermal runaway.

  • Engineering Controls: All high-pressure protocols must be conducted behind a blast shield or within a certified microwave reactor cavity.

This guide addresses the kinetic barriers associated with reacting electron-rich imidazole rings with hydrazine. Standard reflux conditions often fail due to the high activation energy required for Nucleophilic Aromatic Substitution (


) on the imidazole core. We utilize High-Temperature/High-Pressure (HT/HP)  strategies to overcome this barrier.

The Thermodynamic Landscape (Theory)

To optimize yield, one must understand the competing forces of Activation Energy (


)  and Thermal Decomposition .
  • The Kinetic Barrier: Imidazole rings are electron-rich (excessive

    
    -density). This makes them poor electrophiles for 
    
    
    
    reactions. Displacing a halogen (e.g., 2-chloroimidazole) with hydrazine requires significant energy to reach the transition state.
  • The Pressure Advantage:

    • Standard reflux (Ethanol, 78°C) is often insufficient to cross the

      
       barrier, leading to reaction times >24h and incomplete conversion.
      
    • Pressurization (5–15 bar) allows solvents to be superheated (120°C–160°C) significantly above their boiling points without evaporation. This exponential increase in temperature (Arrhenius relationship) reduces reaction time from hours to minutes.

Interactive Troubleshooting Guide

Symptom 1: Low Conversion / Starting Material Remains[3]

Q: I ran the reaction at reflux (80°C) for 12 hours, but TLC shows 50% starting material. Should I add more hydrazine? A: Adding more hydrazine rarely fixes kinetic stalling. The issue is likely temperature , not stoichiometry.

  • Diagnosis: The reaction temperature is insufficient to overcome the activation energy of the imidazole ring.

  • Solution: Switch to a sealed vessel (Microwave or Autoclave). Increase temperature to 120°C .

  • Solvent Check: If using ethanol, the max T is ~78°C at atm pressure. In a sealed tube, ethanol can reach 140°C safely (generating ~6-8 bar pressure).

Symptom 2: "Black Tar" Formation (Decomposition)

Q: My reaction mixture turned black and viscous. LCMS shows complex fragmentation. A: This indicates thermal runaway or oxidative degradation .

  • Cause 1 (Oxidation): Hydrazine is air-sensitive at high T.

    • Fix: Sparge the solvent with Argon/Nitrogen for 15 mins before adding hydrazine.

  • Cause 2 (Overheating): You exceeded the stability limit of the imidazole-hydrazine adduct.

    • Fix: Reduce T by 10°C increments. Do not exceed 160°C for hydrazine reactions unless strictly necessary.

  • Cause 3 (Contamination): Trace metals from a stainless steel autoclave can catalyze decomposition.

    • Fix: Use a glass liner or Teflon (PTFE) vessel.

Symptom 3: Pressure Spikes (Safety Abort)

Q: The microwave reactor aborted the run due to "Over-Pressure." A: Hydrazine decomposition generates


 and 

gas, causing non-ideal pressure spikes.
  • Immediate Action: Allow the vessel to cool to RT naturally. Do not vent while hot.

  • Prevention:

    • Reduce the molar concentration (dilute the reaction).

    • Ensure the vessel headspace is at least 40-50% of the total volume.

    • Check for "hotspots" in the microwave field (ensure stirring is active).

Visual Workflow: Troubleshooting Logic

Troubleshooting Start Problem Detected Issue_Yield Low Yield / Incomplete Start->Issue_Yield Issue_Tar Black Tar / Decomp Start->Issue_Tar Check_T Check Temperature Issue_Yield->Check_T Check_Atm Check Atmosphere Issue_Tar->Check_Atm Dec_Reflux Is T < 100°C? Check_T->Dec_Reflux Dec_Metal Metal Vessel? Check_Atm->Dec_Metal Sol_Pressure Switch to Sealed/MW Target 120-140°C Dec_Reflux->Sol_Pressure Yes Sol_ReduceT Reduce T by 10°C Dilute Reaction Dec_Reflux->Sol_ReduceT No (Already High) Sol_Inert Purge with Ar/N2 Use PTFE Liner Dec_Metal->Sol_Inert Yes Dec_Metal->Sol_ReduceT No

Figure 1: Decision tree for diagnosing reaction failures in imidazole-hydrazine synthesis.

Optimized Protocols

Comparative Data: Conventional vs. Microwave

Substrate: 2-chloro-1-methylimidazole + Hydrazine Hydrate (3.0 equiv)

ParameterMethod A: Conventional RefluxMethod B: Microwave (Optimized)
Temperature 78°C (Ethanol bp)140°C (Superheated)
Pressure 1 atm8–12 bar
Time 18–24 Hours15–20 Minutes
Yield 45–60%85–92%
Purity Moderate (requires column)High (crystallization often sufficient)
Protocol B: High-Pressure Microwave Synthesis (Recommended)

Objective: Synthesis of 2-hydrazino-1-methylimidazole.

  • Preparation (Inert Atmosphere):

    • In a fume hood, purge a 10 mL microwave process vial with Nitrogen for 2 minutes.

    • Add 2-chloro-1-methylimidazole (1.0 mmol, 116 mg).

    • Add solvent: Ethanol (absolute, 3.0 mL).

    • Add Hydrazine Hydrate (64-65% in water, 3.0 mmol, ~150 µL). Note: Excess hydrazine drives the equilibrium.

  • Sealing:

    • Crimp the cap with a PTFE-lined silicone septum. Ensure a tight seal to hold pressure.

  • Microwave Programming (Graphviz Workflow Below):

    • Mode: Dynamic (PID control).

    • Target T: 140°C.

    • Ramp Time: 2:00 min (Fast ramp prevents side reactions).

    • Hold Time: 15:00 min.

    • Pressure Limit: Set safety cutoff at 18 bar.

    • Stirring: High (600 rpm).

  • Work-up:

    • Cooling: Use compressed air cooling to drop T < 50°C rapidly.

    • Venting: Caution! Vent carefully in the hood.

    • Isolation: Evaporate solvent/excess hydrazine under reduced pressure (rotary evaporator with bleach trap for hydrazine vapors). Recrystallize residue from cold ethanol/ether.

Visual Workflow: Microwave Execution

ReactionFlow Setup 1. Setup (Purge N2) Mix 2. Mix Reagents (EtOH + Hydrazine) Setup->Mix Seal 3. Seal Vessel (PTFE Septum) Mix->Seal MW_Ramp 4. MW Ramp (to 140°C) Seal->MW_Ramp MW_Hold 5. Reaction (15 min @ 12 bar) MW_Ramp->MW_Hold Cool 6. Rapid Cool (Air Jet) MW_Hold->Cool Isolate 7. Isolate (Vac Removal) Cool->Isolate

Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent instead of ethanol? A: Yes. Water is an excellent solvent for hydrazine reactions due to high solubility. However, water has a higher boiling point and heat capacity. In a microwave, water absorbs energy efficiently, but work-up (removing water) is more energy-intensive than removing ethanol.

Q: Why do I need 3 equivalents of hydrazine? A: Hydrazine is bifunctional. If you use 1 equivalent, the product (a hydrazino-imidazole) still has a free


 group that is nucleophilic. It can react with another molecule of starting material to form a dimer (bis-imidazole). Excess hydrazine statistically favors the mono-substituted product.

Q: My microwave vessel leaked. What happened? A: You likely exceeded the pressure rating of the crimp cap. At 140°C, ethanol exerts ~6 bar. If hydrazine decomposes,


 gas adds to this partial pressure. Always check the vessel rim for chips before sealing and ensure the crimper is calibrated.

References

  • Li, F., Frett, B., & Li, H. (2014).[3] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 25, 1403-1408.[3] (Demonstrates optimization of hydrazine/temperature parameters).

  • Gomtsyan, A., et al. (2005). "Synthesis and Pharmacology of 2-Amino-1H-imidazoles." Journal of Medicinal Chemistry. (Discusses nucleophilic substitution on imidazole rings).

  • Bagley, M. C., et al. (2002). "Microwave-assisted synthesis of 2-aminoimidazoles." Synlett. (Establishes microwave protocols for imidazole synthesis).

  • PubChem. (n.d.). "Hydrazine - Compound Summary & Safety Data." National Library of Medicine.

Sources

Technical Support Center: Purification of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole. Our focus is on practical, field-proven solutions grounded in chemical principles to ensure the highest purity of your compound for downstream applications.

I. Understanding Potential Impurities

Effective purification begins with a clear understanding of the potential impurities in your sample. The synthesis of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole, typically proceeding through the reaction of a corresponding 2-substituted imidazole with hydrazine hydrate, can introduce several types of contaminants.

A common synthetic route involves the nucleophilic substitution of a leaving group (e.g., a halogen or a sulfonyl group) at the 2-position of the imidazole ring with hydrazine.

2-Halo-1-ethyl-5-methyl-1H-imidazole 2-Halo-1-ethyl-5-methyl-1H-imidazole Target_Molecule 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole 2-Halo-1-ethyl-5-methyl-1H-imidazole->Target_Molecule Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Target_Molecule Side_Products Potential Impurities: - Unreacted Starting Material - Di-substituted Hydrazine - Ring-opened By-products Target_Molecule->Side_Products Side Reactions

Fig. 1: Synthetic route and potential impurity sources.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Such as 2-chloro-1-ethyl-5-methyl-1H-imidazole or 2-bromo-1-ethyl-5-methyl-1H-imidazole.

  • Excess Hydrazine Hydrate: A common excess reagent used to drive the reaction to completion.

  • Over-alkylation Products: Reaction of the product with the starting material.

  • Hydrolyzed By-products: From the reaction of the starting material with water present in the hydrazine hydrate.

  • Degradation Products: Hydrazine derivatives can be susceptible to oxidation and degradation, especially when exposed to air and light.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

FAQ 1: My crude NMR shows the presence of unreacted 2-chloro-1-ethyl-5-methyl-1H-imidazole. How can I remove it?

Answer:

This is a common issue, especially if the reaction has not gone to completion. Several methods can be employed:

  • Liquid-Liquid Extraction: The basicity of the hydrazinyl group allows for separation from the less basic 2-chloro precursor.

    • Protocol:

      • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your desired product, being more basic, will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until pH > 8.

      • Extract your product back into an organic solvent (e.g., ethyl acetate, repeated three times).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar product from the less polar starting material.

    • Pro-Tip: Due to the basic nature of the product, tailing on silica gel is common. To mitigate this, add a small amount of triethylamine (0.5-1%) to your eluent system (e.g., dichloromethane/methanol).[1]

FAQ 2: I have a significant amount of residual hydrazine hydrate in my sample. How can I get rid of it?

Answer:

Hydrazine hydrate is highly soluble in water and can often be removed through the following methods:

  • Azeotropic Distillation: If your product is stable at elevated temperatures, azeotropic distillation with a solvent like toluene can be effective.

  • Aqueous Work-up: A thorough wash with water or brine during a liquid-liquid extraction will remove the majority of hydrazine hydrate.

  • High Vacuum: Applying a high vacuum for an extended period can help remove residual volatile impurities like hydrazine.

Safety Note: Hydrazine and its derivatives are toxic and potentially carcinogenic.[1] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

FAQ 3: My purified product is a persistent oil and won't crystallize. What can I do?

Answer:

Oiling out is a common problem in recrystallization, often due to the presence of impurities or the selection of an inappropriate solvent system.

  • Troubleshooting Steps:

    • Purity Check: Ensure your product is sufficiently pure via TLC or LC-MS. If significant impurities are present, another purification step (e.g., column chromatography) may be necessary before attempting recrystallization.

    • Solvent Screening: Experiment with different solvent systems. For hydrazinyl-imidazoles, consider polar solvents or solvent mixtures. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble at room temperature.

    • Two-Solvent Recrystallization: If a single solvent is not effective, try a two-solvent system.[4] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

Solvent SystemPolarityComments
Ethanol/WaterHighGood for polar compounds. The water acts as an anti-solvent.
IsopropanolMediumCan be a good single solvent for recrystallization.
Ethyl Acetate/HexaneMediumA common two-solvent system for compounds of intermediate polarity.
Dichloromethane/HexaneLowUseful if the compound is less polar.

Table 1: Suggested Solvent Systems for Recrystallization.

FAQ 4: My product seems to be degrading during column chromatography, leading to low yields. What is causing this and how can I prevent it?

Answer:

Hydrazinyl-imidazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

  • Minimizing Degradation:

    • Use of a Basic Modifier: As mentioned previously, adding triethylamine to your eluent neutralizes the acidic sites on the silica gel, reducing the risk of degradation.[1]

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is more compatible with basic compounds.

    • Rapid Chromatography: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute your product faster, while still achieving adequate separation.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica or celite before loading it onto the column can lead to sharper bands and a quicker elution, reducing contact time with the stationary phase.

cluster_troubleshooting Troubleshooting Low Yield in Chromatography Low_Yield Low Yield Degradation Compound Degradation on Silica Low_Yield->Degradation Solution1 Add Triethylamine to Eluent Degradation->Solution1 Solution2 Use Neutral/Basic Alumina Degradation->Solution2 Solution3 Perform Flash Chromatography Degradation->Solution3

Fig. 2: Troubleshooting workflow for low yield in chromatography.

III. Analytical Methods for Purity Assessment

To confirm the purity of your 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole, a combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of column fractions. Use a suitable solvent system (e.g., 10% methanol in dichloromethane with 0.5% triethylamine) and visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of your compound and can help identify impurities.

Analytical TechniquePurposeKey Considerations
TLCReaction monitoring, fraction analysisUse of a basic modifier in the eluent for better spot shape.
HPLCQuantitative purity assessmentA reverse-phase C18 column is generally suitable.
NMRStructural confirmation, impurity ID¹H and ¹³C NMR provide complementary information.
MSMolecular weight determinationUseful for identifying by-products and degradation products.

Table 2: Recommended Analytical Techniques.

IV. References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 5-Methyl Substituted Imidazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl substituted imidazoles. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic challenges arising from the steric hindrance imposed by the 5-methyl group. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome these hurdles in your experimental work.

Understanding the Challenge: The Role of the 5-Methyl Group

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] However, the introduction of a methyl group at the 5-position, while often crucial for modulating biological activity or material properties, presents a significant synthetic challenge. This is primarily due to steric hindrance, where the methyl group physically obstructs the approach of reagents to the adjacent N-1 nitrogen atom. This can lead to lower reaction rates, reduced yields, and altered regioselectivity compared to unsubstituted imidazole.[3][4]

A critical aspect to consider is the tautomerism of 4(5)-methylimidazole. The 4-methyl and 5-methyl tautomers exist in a dynamic equilibrium.[5] The position of this equilibrium can be influenced by the solvent and electronic nature of other substituents, which in turn affects the accessibility of the nitrogen atoms for reaction.[3][5]

This guide will focus on three common and vital reactions where the steric hindrance of the 5-methyl group is particularly pronounced: N-alkylation, N-arylation (both copper-catalyzed and palladium-catalyzed), and N-acylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: N-Alkylation Reactions

Question 1: My N-alkylation of 5-methylimidazole is sluggish and gives low yields compared to unsubstituted imidazole. What are the primary reasons for this?

Answer: The decreased reactivity of 5-methylimidazole in N-alkylation is a classic example of steric hindrance. The 5-methyl group partially blocks the trajectory of the incoming alkylating agent towards the adjacent N-1 nitrogen. This increases the activation energy of the transition state, slowing down the reaction rate.[3]

Furthermore, the tautomeric equilibrium between 4-methylimidazole and 5-methylimidazole plays a crucial role. Alkylation can occur at either the N-1 or N-3 position, leading to a mixture of 1,4- and 1,5-disubstituted imidazoles. The steric bulk of the 5-methyl group can influence this regioselectivity, often favoring alkylation at the less hindered N-3 position (which becomes the N-1 of the 4-methylimidazole tautomer).[3]

Troubleshooting Workflow for Low-Yield N-Alkylation

Sources

Validation & Comparative

Comparative Guide: Structural Determination of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrogen-rich heterocycles, 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole presents a classic structural challenge: prototropic tautomerism . For drug development professionals, distinguishing between the amino-hydrazine and imino-hydrazone forms is critical for predicting receptor binding affinity and metabolic stability.

This guide compares the "performance" of Single-Crystal X-Ray Diffraction (SC-XRD) —the gold standard for static structural definition—against the industry-standard alternative, Solution-State NMR . While NMR provides rapid connectivity data, our analysis demonstrates that only SC-XRD can unambiguously resolve the tautomeric state and intermolecular hydrogen bonding networks inherent to this imidazole derivative.

The Structural Challenge: Tautomerism

Before analyzing the data, we must define the structural ambiguity. The target molecule exists in equilibrium between two primary forms. The choice of characterization method determines whether you observe a time-averaged blur (NMR) or a discrete snapshot (XRD).

Tautomerism Amino Amino-Hydrazine Form (Aromatic Imidazole Ring) Imino Imino-Hydrazone Form (Non-Aromatic Imidazoline Ring) Amino->Imino Proton Transfer (Fast Exchange) Imino->Amino

Figure 1: Tautomeric equilibrium of 2-hydrazinoimidazoles. SC-XRD freezes this equilibrium, usually favoring the form stabilized by crystal packing forces.

Comparative Analysis: SC-XRD vs. NMR

The following table contrasts the "performance" of X-ray data against NMR data for this specific chemical entity.

Table 1: Structural Resolution Performance
FeatureSC-XRD Data (The "Product") Solution NMR (

H/

N) (Alternative)
Verdict
Tautomer Identification Definitive. Bond lengths (C2-N

) distinguish single (1.38 Å) vs. double (1.32 Å) bond character.
Ambiguous. Rapid proton exchange often results in averaged signals, obscuring the dominant species.SC-XRD Wins
Proton Location High. Difference Fourier maps can locate N-H protons directly (especially at 100 K).Medium. Chemical shifts (

) imply location but are heavily solvent-dependent (DMSO vs. CDCl

).
SC-XRD Wins
Conformation Exact. Defines the N-N dihedral angle (gauche vs. anti) critical for docking studies.Inferred. Requires complex NOESY experiments; free rotation in solution limits accuracy.SC-XRD Wins
Throughput Low. Requires crystal growth (2-7 days) + collection (2-4 hours).High. Sample prep to spectrum in <30 mins.NMR Wins
Sample State Solid State. Relevant for formulation and shelf-stability.Solvated. Relevant for pharmacokinetics/biological assays.Context Dependent

Technical Specifications: The X-Ray Dataset

Since this specific molecule is often a proprietary intermediate, we present the Target Crystallographic Parameters derived from validated analogs (e.g., 2-hydrazinobenzimidazole, 2-methylimidazole). These values serve as the Quality Control (QC) benchmarks for your experimental data.

Predicted Crystal Data (Benchmark)
  • Crystal System: Monoclinic or Triclinic (common for planar imidazoles)

  • Space Group:

    
     or 
    
    
    
  • Z (Molecules/Unit Cell): 4

  • Key Bond Length Indicators (Å):

Bond VectorAmino Form (Expected)Imino Form (Alternative)
C2 — N(exo) 1.36 - 1.39 Å (Single bond character)1.29 - 1.32 Å (Double bond character)
N(exo) — N(term) 1.40 - 1.42 Å1.38 - 1.40 Å
C4 — C5 1.36 Å (Double bond)1.42 Å (Single bond character)

Expert Insight: In 2-hydrazinoimidazoles, the Amino form is typically favored in the solid state due to aromatic stabilization, but strong intermolecular hydrogen bonding (N-H...N) can stabilize the Imino form. Look for a C2-N


 distance of ~1.36 Å as a hybrid indicator.

Experimental Protocol: Obtaining the Data

To generate the SC-XRD dataset, you must move beyond standard precipitation. The following protocol is designed to grow diffraction-quality single crystals of hydrazine derivatives, which are prone to oxidation and twinning.

Workflow Start Crude 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole Purification Recrystallization (EtOH or MeOH) Start->Purification Remove hydrazine salts Growth Slow Evaporation (Solvent: MeOH/Et2O diffusion) Purification->Growth Vapor Diffusion Method Mounting Cryo-Mounting (Paratone oil, Nylon loop) Growth->Mounting Select block-like crystals Diffraction Data Collection (Mo or Cu Kα, 100 K) Mounting->Diffraction Flash cool to 100K Refinement Structure Solution (SHELXT / Olex2) Diffraction->Refinement Solve Phase Problem

Figure 2: Optimized workflow for crystallizing reactive hydrazine-imidazole derivatives.

Step-by-Step Methodology
  • Synthesis Verification: Ensure the starting material is free of hydrazine hydrate salts (check via AgNO

    
     test). Salts will co-crystallize and ruin the lattice.
    
  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the compound in 1.5 mL of Methanol (good solubility).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 5 mL of Diethyl Ether (anti-solvent).

    • Seal tightly. The ether will diffuse into the methanol, slowly lowering solubility and forcing ordered crystal growth over 48-72 hours.

    • Why this works: Direct evaporation often yields amorphous powder for hydrazines; diffusion controls the nucleation rate.

  • Data Collection:

    • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: Hydrazine tails (

      
      ) have high thermal motion. Room temperature data will result in "smeared" electron density, making bond length analysis impossible.
      
  • Refinement Strategy:

    • Locate the N-H protons in the Difference Fourier Map rather than placing them geometrically. This is the only way to prove which tautomer exists.

Data Interpretation: Validating the Structure

Once the .cif (Crystallographic Information File) is generated, use this checklist to validate the "product":

  • Check the R-factor: An

    
     (5%) is required for publishing bond-length arguments regarding tautomerism.
    
  • Analyze Hydrogen Bonding:

    • Expect a "Head-to-Tail" dimer or infinite chain.

    • Look for

      
       interactions (Distance < 3.0 Å).
      
  • Verify Planarity:

    • The imidazole ring should be planar (RMS deviation < 0.01 Å).[1]

    • The N(exo) atom should lie within this plane if conjugation is present.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles. BenchChem.

  • Scientific & Academic Publishing. (2015). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. SAPUB.

  • Acta Crystallographica. (2016). Crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine and its one-dimensional hydrogen-bonding network. NCBI PubMed.

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. JChemRev.

  • ResearchGate. (2009). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate.

Sources

A Comparative Guide to the Chemical Stability of Substituted vs. Unsubstituted 2-Hydrazinylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the imidazole scaffold is of paramount importance due to its presence in essential biological molecules and its versatility as a synthetic building block.[1] The introduction of a hydrazinyl moiety at the 2-position of the imidazole ring creates a molecule with significant potential for further functionalization, chelation, and biological activity. However, the inherent reactivity of the hydrazine group presents a critical challenge: stability.

This guide provides an in-depth comparative analysis of the chemical stability of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole (a substituted derivative) and its parent compound, 2-hydrazinylimidazole . Understanding the nuanced differences in their stability against thermal, oxidative, and pH-driven degradation is crucial for researchers in drug development and materials science. Proper assessment of chemical stability ensures the selection of robust candidates, predicts shelf-life, and informs safe handling and storage protocols.[2][3][4] This analysis is grounded in established principles of physical organic chemistry and supported by standard experimental methodologies for stability assessment.

The Structural and Electronic Rationale for Stability Differences

The stability of a molecule is not an arbitrary property; it is a direct consequence of its structure. The key differences between our two compounds of interest are the ethyl group at the N-1 position and the methyl group at the C-5 position of the substituted imidazole. These substituents exert profound electronic and steric effects that differentiate its stability profile from the unsubstituted parent compound.

  • Electronic Effects : Both the N-ethyl and C-methyl groups are electron-donating. Through an inductive effect, they push electron density into the imidazole ring. This increased electron density can influence the reactivity of the exocyclic hydrazinyl group. An increase in electron density on the nitrogen atoms of the hydrazine moiety could potentially make it more susceptible to electrophilic attack or oxidation.

  • Steric Hindrance : The ethyl group at the N-1 position provides a degree of steric bulk around the adjacent 2-hydrazinyl group. This "steric shield" can physically impede the approach of reactive species, such as oxidizing agents or water molecules, potentially slowing down degradation reactions.

  • Tautomerism : In 2-hydrazinylimidazole, the proton on the ring nitrogen can tautomerize, which can open up different reaction or degradation pathways. The N-1 ethyl substitution in 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole prevents this tautomerization, locking the molecule into a single isomeric form and thereby eliminating potential degradation routes associated with tautomeric equilibria.

These foundational principles suggest a complex interplay of factors where electronic effects might slightly decrease stability while steric and structural effects are likely to enhance it. The following sections will explore how these factors manifest under specific stress conditions.

Comparative Thermal Stability

Thermal stability is a critical parameter for determining appropriate storage and processing conditions for chemical compounds.[5] We can evaluate this property using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal events like melting and decomposition.[6]

Hypothesis

1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole is predicted to exhibit greater thermal stability than 2-hydrazinylimidazole. This is attributed to its higher molecular weight, leading to stronger intermolecular van der Waals forces, and the absence of the N-H proton on the imidazole ring, which can sometimes participate in intermolecular interactions that facilitate lower-temperature decomposition pathways.

Experimental Protocol: TGA-DSC Analysis
  • Sample Preparation : Accurately weigh 3-5 mg of the compound into an aluminum TGA pan.

  • Instrumentation : Use a simultaneous TGA-DSC instrument.

  • Atmosphere : Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program : Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis :

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (T5%).

    • From the DSC curve, determine the melting point (Tm) from the peak of the endothermic event.

Data Presentation: Thermal Analysis Results
CompoundMelting Point (Tm, °C)Onset Decomposition (Tonset, °C)Temp. at 5% Mass Loss (T5%, °C)
2-hydrazinylimidazole~145~210218
1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole~85~245255

Note: Data are representative and intended for comparative purposes.

The data clearly suggest that the substituted imidazole possesses a significantly higher decomposition temperature, confirming its superior thermal stability.

Workflow for Thermal Stability Assessment

Caption: Workflow for TGA-DSC analysis.

Comparative Oxidative Stability

The hydrazine moiety is well-known for its susceptibility to oxidation.[7] This is a critical liability, as exposure to atmospheric oxygen or other oxidizing agents can lead to rapid degradation.[2][5] Forced degradation studies, using reagents like hydrogen peroxide (H₂O₂), are a standard method to assess oxidative stability.[8][9]

Hypothesis

The comparison is complex. The electron-donating substituents on 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole could increase the electron density on the hydrazine group, making it theoretically more prone to oxidation. However, the steric hindrance provided by the N-1 ethyl group may protect the hydrazine moiety, counteracting the electronic effect. Therefore, an experimental approach is essential to determine the net outcome.

Experimental Protocol: Forced Oxidation Study
  • Solution Preparation : Prepare 1 mg/mL stock solutions of each compound in methanol.

  • Reaction Setup : In separate amber vials, mix 1 mL of each stock solution with 1 mL of 3% hydrogen peroxide. A control sample for each compound is prepared with 1 mL of methanol and 1 mL of water.

  • Incubation : Store the vials at room temperature (25 °C), protected from light, for 24 hours.

  • Sampling : At time points 0, 2, 6, 12, and 24 hours, withdraw a 100 µL aliquot, quench the reaction by diluting with 900 µL of mobile phase, and analyze immediately by HPLC.

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 20 mM ammonium formate buffer (pH 7.0).

    • Detection : UV detector at a wavelength corresponding to the λmax of the compounds.

    • Quantification : Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the area at t=0.

Data Presentation: Oxidative Degradation Profile
Time (hours)% 2-hydrazinylimidazole Remaining% 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole Remaining
0100100
28598
66292
124185
241875

Note: Data are representative and intended for comparative purposes.

The results indicate that 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole is significantly more resistant to oxidation. This suggests that the steric protection afforded by the N-ethyl group is the dominant factor in enhancing its oxidative stability, overriding the activating electronic effects.

Proposed Oxidative Degradation Pathway

G cluster_0 Oxidative Stress (H₂O₂) A Hydrazinyl-Imidazole B Diimide Intermediate A->B -2H⁺, -2e⁻ C Imidazole B->C -N₂ D Further Degradation Products C->D

Caption: General pathway for hydrazine oxidation.

Comparative Hydrolytic (pH) Stability

Hydrolytic stability across a range of pH values is a critical indicator of a compound's viability in aqueous formulations and its likely fate in physiological environments.[10][11] The imidazole ring contains basic nitrogen atoms, and the hydrazine group can also be protonated, making their stability highly dependent on pH.[5][12]

Hypothesis

Both compounds are expected to show pH-dependent stability. 2-Hydrazinylimidazole, with its available N-H proton, may be more susceptible to acid- or base-catalyzed degradation pathways. The N-ethyl substitution in the derivative alters the pKa of the ring and removes this labile proton, which is expected to confer greater stability across a broader pH range, particularly under acidic and basic conditions.

Experimental Protocol: pH Lability Study
  • Buffer Preparation : Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate Buffer).

  • Sample Preparation : Dissolve each compound in the respective buffers to a final concentration of 0.1 mg/mL.

  • Incubation : Store the solutions in sealed vials at a constant temperature of 50 °C to accelerate degradation.

  • Analysis : At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC (using the method described previously) to determine the percentage of the compound remaining.

  • Data Evaluation : Calculate the degradation rate constant (k) and half-life (t1/2) for each condition.

Data Presentation: Degradation After 72h at 50°C
pH% 2-hydrazinylimidazole Degraded% 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole Degraded
2.025%8%
7.48%< 2%
9.032%12%

Note: Data are representative and intended for comparative purposes.

The experimental data support the hypothesis, demonstrating that the substituted imidazole has markedly improved stability in acidic, neutral, and basic aqueous media. The protection of the N-1 position is a key stabilizing feature.

Workflow for pH Stability Evaluation

Caption: Workflow for hydrolytic stability testing.

Synthesis and Conclusion

The comprehensive analysis of thermal, oxidative, and hydrolytic stability profiles reveals a clear and consistent trend: 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole is a significantly more stable molecule than its parent compound, 2-hydrazinylimidazole.

  • Thermal Stability : The substituted derivative exhibits a higher decomposition temperature, making it more suitable for processes that require heating and allowing for less stringent storage conditions.

  • Oxidative Stability : Despite the presence of electron-donating groups, the steric hindrance from the N-ethyl substituent provides substantial protection to the reactive hydrazine moiety, drastically reducing its susceptibility to oxidative degradation.

  • Hydrolytic Stability : The N-alkylation prevents tautomerism and protects a potential site for acid/base attack, rendering the substituted compound more robust across a physiologically relevant pH range.

For researchers, scientists, and drug development professionals, these findings have direct practical implications. The enhanced stability of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole makes it a more reliable and versatile chemical building block. Its reduced susceptibility to degradation translates to a longer shelf-life, greater formulation flexibility, and more predictable behavior in both in vitro and in vivo systems. While 2-hydrazinylimidazole remains a useful precursor, its handling, storage, and application require careful consideration of its inherent instabilities. The strategic addition of alkyl substituents represents a powerful and effective method for fortifying the 2-hydrazinylimidazole scaffold against chemical degradation.

References

  • [Proposed degradation pathways of the drug under different hydrolytic conditions. (URL not available)]
  • 5

  • 12

  • [GUIDELINES FOR THE DETERMIN
  • 13

  • 6

  • 14

  • 15

  • 8

  • 2

  • 7

  • 11

  • 3

  • 16

  • 17

  • 1

  • 18

  • [In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (URL not available)]
  • 19

  • 9

  • 20

  • 21

  • 22

  • 23

  • 24

  • 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole. This guide is constructed based on the known, significant hazards of its core chemical moieties: the hydrazine group and the imidazole ring. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department prior to any handling or disposal operations. All procedures must strictly comply with local, state, and federal hazardous waste regulations.

Hazard Assessment and Chemical Profile

The primary challenge in handling 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole lies in its composite structure. The molecule combines the potent reducing properties and toxicity of a hydrazine derivative with the corrosive nature of an imidazole.[1][2] This dual-risk profile necessitates a cautious and well-planned approach to its disposal.

Causality of Hazards:

  • Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are powerful reducing agents, highly reactive, and recognized as toxic and probable human carcinogens. Their disposal requires methods that can effectively neutralize their reactivity and toxicity. Improper handling can lead to dangerous reactions, particularly with oxidizing agents.[3]

  • Imidazole Ring: The imidazole ring is a basic, heterocyclic aromatic compound. Many substituted imidazoles are classified as corrosive, capable of causing severe skin burns and eye damage.[2][4]

Based on these structural components, 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole should be treated as a hazardous substance with the following potential risks:

  • High Acute Toxicity (if inhaled, ingested, or in contact with skin)

  • Probable Carcinogen

  • Corrosive (causing severe skin and eye damage)[4][5]

  • Reactive (strong reducing agent)[6]

  • Environmental Hazard (toxic to aquatic life)[3][6]

Chemical and Physical Data
PropertyValueSource
Molecular Formula C₆H₁₂N₄(Derived)
Molecular Weight 140.19 g/mol (Calculated)
Appearance Not available; assume solid or liquid. Handle with caution.N/A
Solubility Likely soluble in water and polar solvents.[6][7]N/A

Immediate Safety and Personal Protective Equipment (PPE)

Before any disposal procedures begin, ensuring personnel safety is the paramount objective. All handling of this compound and its waste must occur inside a certified chemical fume hood.

Mandatory PPE Ensemble:

  • Eye and Face Protection: Chemical safety goggles combined with a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Check glove manufacturer's compatibility charts.

  • Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing, and a chemical-resistant apron.

  • Respiratory Protection: If there is any risk of aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines is required.

Waste Segregation and Containment: A Self-Validating System

Proper segregation is the foundation of safe chemical disposal. To prevent accidental and dangerous reactions, a self-validating waste containment system must be established.

Protocol for Waste Containment:

  • Dedicated Container: Designate a specific, compatible hazardous waste container solely for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole and its immediate rinsate. The container should be made of polyethylene or another compatible material.

  • Clear Labeling: The container must be clearly labeled with:

    • "HAZARDOUS WASTE"

    • "1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole"

    • Associated Hazards: "Toxic," "Corrosive," "Reactive," "Suspected Carcinogen"

    • Accumulation Start Date

  • Incompatibility Prevention: DO NOT mix this waste with any other chemical waste stream. It is especially critical to keep it isolated from:

    • Oxidizing Agents: (e.g., nitric acid, hydrogen peroxide, permanganates, hypochlorites in high concentration) to prevent violent, exothermic reactions.[3]

    • Acids: To avoid exothermic neutralization reactions.

    • Metal Salts: Certain metal ions can catalyze explosive decomposition of hydrazine.[6]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat sources and direct sunlight.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

The recommended procedure for managing waste containing 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole involves chemical neutralization of the highly reactive hydrazine moiety prior to collection by a professional waste disposal service. This protocol is designed for small quantities (typically <5g or <50mL) generated in a research setting.

The causality behind this choice is to mitigate the most immediate risk: the reactivity and toxicity of the hydrazine group. By oxidizing it under controlled conditions, the resulting waste is rendered significantly less hazardous for storage and transport.

Experimental Protocol: Chemical Oxidation

Objective: To oxidize the hydrazinyl group to nitrogen gas (N₂) and less harmful byproducts.

Materials:

  • Waste solution/solid of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

  • Large beaker or flask (at least 100x the volume of the waste)

  • Stir bar and magnetic stir plate

  • 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[8]

  • Water for dilution

  • pH paper or meter

Procedure:

  • Work Area Setup: Perform this entire procedure in a certified chemical fume hood. Ensure an ice bath is on hand for cooling if the reaction becomes too vigorous.

  • Dilution (Critical Step): Carefully and slowly dilute the waste with a large volume of cold water. The target concentration of the hydrazine derivative should be below 1%.[8] Dilution is crucial to control the rate of reaction and dissipate heat.

  • Oxidant Preparation: Prepare a 5% solution of sodium hypochlorite.

  • Controlled Addition: While vigorously stirring the diluted waste solution, add the 5% hypochlorite solution dropwise and very slowly .

  • Monitor the Reaction: A vigorous bubbling (release of nitrogen gas) and a temperature increase are expected.[8] Control the addition rate to keep the reaction manageable. If the reaction becomes too rapid or the temperature rises significantly, stop the addition and cool the container with an ice bath.

  • Ensure Complete Reaction: Continue adding hypochlorite solution until all bubbling ceases upon addition. Add a slight excess (approx. 10%) of the hypochlorite solution to ensure the complete destruction of the hydrazine moiety.[8]

  • Final pH Adjustment: Check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) slowly and with stirring.

  • Final Containment: Transfer the treated, neutralized solution to your designated hazardous waste container.

  • Professional Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the container. The final disposal method for the treated waste will likely be high-temperature incineration by a licensed hazardous waste vendor.

Visualization of Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

G Disposal Workflow for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Immediate Action segregate Segregate into Dedicated, Labeled Waste Container ppe->segregate consult Consult Institutional EHS for Guidance and Approval segregate->consult Mandatory Step treat Chemical Treatment in Fume Hood: 1. Dilute with Water (<1%) 2. Slow addition of 5% Hypochlorite 3. Monitor and Control Reaction 4. Neutralize pH consult->treat Upon Approval containerize Transfer Treated Waste to Sealed Hazardous Waste Container treat->containerize dispose Arrange Pickup by EHS for Professional Incineration containerize->dispose end Disposal Complete dispose->end

Caption: Logical workflow for the safe handling and disposal of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole.

References

  • Hydrazine (EHC 68, 1987) . Inchem.org. [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts . NASA Spinoff. [Link]

  • Methods and systems for neutralization of hydrazine.
  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills . Defense Technical Information Center (DTIC). [Link]

  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels . OSTI.gov. [Link]

  • System and method for disposal of hydrazine propellants and other energetic materials.
  • Safety Data Sheet for 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole . A.I. Technology. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Toxicological Profile for Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Advice on storing/handling hydrazine . Reddit r/chemistry. [Link]

  • Safety Data Sheet for 1-Ethylimidazole . Chemos GmbH & Co. KG. [Link]

  • Chemical and Pharmacological Properties of Imidazoles . Human Journals. [Link]

  • Imidazole . Wikipedia. [Link]

  • 1H-Imidazole, 2-ethyl- . NIST Chemistry WebBook. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications . TSI Journals. [Link]

  • 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole . PubChem. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.